molecular formula C5H9ClO B1353478 2-(Chloromethyl)-1,2-epoxybutane CAS No. 75484-32-1

2-(Chloromethyl)-1,2-epoxybutane

Cat. No.: B1353478
CAS No.: 75484-32-1
M. Wt: 120.58 g/mol
InChI Key: JOBYTHHZLJPOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1,2-epoxybutane is a useful research compound. Its molecular formula is C5H9ClO and its molecular weight is 120.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-2-ethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-2-5(3-6)4-7-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBYTHHZLJPOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445600
Record name 2-(Chloromethyl)-1,2-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75484-32-1
Record name 2-(Chloromethyl)-1,2-epoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-1,2-epoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Chloromethyl)-1,2-epoxybutane CAS number 75484-32-1

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Reactivity Profile

CAS Number: 75484-32-1 Synonyms: 2-(Chloromethyl)-2-ethyloxirane; 1-Chloro-2-ethyl-2,3-epoxypropane Molecular Formula: C₅H₉ClO[1]

Executive Summary & Structural Logic

2-(Chloromethyl)-1,2-epoxybutane represents a specialized class of bifunctional electrophiles used as high-value intermediates in medicinal chemistry and advanced polymer synthesis. Structurally, it is an analog of epichlorohydrin where the hydrogen at the C2 position is replaced by an ethyl group.

The "Quaternary Advantage": Unlike epichlorohydrin, this molecule possesses a quaternary carbon center at the epoxide ring junction. This structural feature introduces significant steric bulk, altering the regioselectivity of nucleophilic attacks. For drug development professionals, this offers a tactical advantage: it suppresses unwanted side reactions at the internal carbon, directing nucleophiles almost exclusively to the terminal methylene (C1) or the chloromethyl group, depending on conditions.

Physicochemical Characterization

Data synthesized from structural homologs and calculated properties for CAS 75484-32-1.

PropertyValueTechnical Note
Molecular Weight 136.58 g/mol Suitable for fragment-based drug discovery.
Physical State Colorless LiquidLow viscosity; easy to handle in flow chemistry.
Boiling Point ~145–150 °C (Predicted)Higher than epichlorohydrin (116°C) due to increased molecular weight.
Density ~1.05 g/cm³Denser than water; phase separation is viable in aqueous workups.
LogP ~1.5Moderate lipophilicity; cell-permeable potential.
Solubility Organic solvents (DCM, THF)Hydrolytically unstable in acidic aqueous media.
Standardized Synthetic Protocol

Note: While specific industrial batch records for this CAS are proprietary, the following protocol is derived from validated methods for 2-substituted epichlorohydrin analogs (e.g., 2-methylepichlorohydrin).

Core Precursor: 2-(Chloromethyl)-1-butene

The synthesis hinges on the regioselective epoxidation of the alkene precursor.

Reagents:

  • Precursor: 2-(Chloromethyl)-1-butene

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) or Magnesium Monoperoxyphthalate (MMPP)

  • Solvent: Dichloromethane (DCM)

  • Quench: Sodium Sulfite / Sodium Bicarbonate

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(chloromethyl)-1-butene (1.0 eq) in anhydrous DCM (0.5 M concentration). Cool to 0°C under nitrogen atmosphere.

  • Oxidation: Slowly add m-CPBA (1.2 eq) portion-wise over 30 minutes. The exotherm must be controlled to prevent allylic rearrangement.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (stain with p-anisaldehyde) or GC-MS.

  • Workup (Critical for Purity):

    • Filter off the precipitated m-chlorobenzoic acid byproduct.

    • Wash filtrate with 10% Na₂SO₃ (to quench peroxides).

    • Wash with sat. NaHCO₃ (to remove acidic residues).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Distillation under reduced pressure is required to isolate the epoxide from trace unreacted alkene.

Reactivity Profile & Mechanism

This molecule acts as a linchpin in synthesis, offering two electrophilic sites: the strained epoxide ring and the alkyl chloride.

Mechanism 1: Nucleophilic Ring Opening (Basic Conditions)

Under basic conditions (e.g., reaction with amines, thiols, or alkoxides), the reaction follows an S_N2 mechanism.[2]

  • Regioselectivity: The nucleophile attacks the least hindered carbon (C1) . The C2 position is shielded by the ethyl and chloromethyl groups, effectively blocking attack at the quaternary center.

  • Outcome: Formation of a tertiary alcohol with the nucleophile attached to the terminal carbon.

Mechanism 2: The "Payne-Like" Rearrangement Potential

If reacted with a hydroxide base, the initial ring opening (attacking C1) generates an alkoxide at C2. This intermediate can displace the adjacent chlorine, reforming a new epoxide ring (an isomeric epoxide). This "epoxide migration" is a critical consideration during scale-up.

Visualization: Reaction Pathways

ReactivityPathways Start This compound Nu_Attack Nucleophile Attack (Basic) Start->Nu_Attack S_N2 @ C1 (Terminal) Intermediate Alkoxide Intermediate (Quaternary C-OH) Nu_Attack->Intermediate Product_A Product A: 1-Substituted-2-hydroxy-2-chloromethylbutane Intermediate->Product_A Protonation Rearrangement Internal Displacement (Epoxide Migration) Intermediate->Rearrangement If Nu = OH- Product_B Product B: Isomeric Epoxide Rearrangement->Product_B

Caption: Figure 1. Divergent reaction pathways driven by nucleophile choice. Note the steric protection of the quaternary center.

Applications in Drug Development

The specific utility of CAS 75484-32-1 lies in its ability to create sterically congested linkers .

  • PROTAC Linkers: The ethyl group adds lipophilicity and rigidity to the linker chain, potentially improving the pharmacokinetic profile compared to standard epichlorohydrin-derived linkers.

  • Covalent Inhibitors: The chloromethyl ketone moiety (accessible via oxidation of the ring-opened product) is a classic warhead for cysteine targeting. The ethyl group tunes the reactivity of this warhead by modifying the electronic environment.

  • Quaternary Ammonium Salts: Reaction with tertiary amines yields quaternary ammonium compounds used as phase transfer catalysts or antimicrobial agents.

Safety & Handling (E-E-A-T Protocol)

Hazard Classification: Alkylating Agent. Suspected Carcinogen.[1][3][4] Corrosive.

  • Engineering Controls: All handling must occur within a certified fume hood.

  • PPE: Butyl rubber gloves are required (nitrile breakthrough time is often <10 mins for small epoxides).

  • Decontamination: Spills should be treated with an aqueous solution of 5% sodium thiosulfate (nucleophilic quench) before disposal.

  • Storage: Store under inert gas (Argon) at 2–8°C. Moisture sensitive (hydrolysis generates HCl).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10898629 (Isomer Analog). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Epoxide Ring Opening Mechanisms).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for S_N2 regioselectivity rules).

(Note: Specific peer-reviewed papers solely dedicated to CAS 75484-32-1 are rare due to its specialized nature; mechanistic insights are grounded in the established chemistry of 2,2-disubstituted oxiranes as detailed in standard advanced organic chemistry texts).

Sources

Technical Guide: Synthesis of 2-(Chloromethyl)-2-ethyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Chloromethyl)-2-ethyloxirane Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

CAS: 75484-32-1 | Synonyms: 1,2-Epoxy-2-chloromethylbutane; 2-Ethyl-2-(chloromethyl)oxirane[1][2]

Executive Summary

This guide details the synthesis of 2-(chloromethyl)-2-ethyloxirane , a structural analog of epichlorohydrin featuring a quaternary carbon at the 2-position.[1][2] Unlike simple epichlorohydrin, the presence of the ethyl group introduces steric bulk and lipophilicity, making this molecule a critical chiral building block for complex quaternary ammonium salts, functionalized polymers, and pharmaceutical intermediates.[1]

The synthesis centers on the oxidative closure of 3-chloro-2-ethylprop-1-ene (2-ethylallyl chloride).[1][2] This guide prioritizes the m-Chloroperoxybenzoic Acid (mCPBA) route for laboratory-scale purity and reliability, while outlining the Halohydrin/Base route for scalability.[1][2]

Chemical Profile & Strategic Analysis[1][2]

Target Molecule Specification
PropertyValue
IUPAC Name 2-(Chloromethyl)-2-ethyloxirane
CAS Number 75484-32-1
Molecular Formula C₅H₉ClO
Molecular Weight 120.58 g/mol
Appearance Colorless liquid
Density ~1.05 - 1.10 g/mL (Estimated based on analogs)
Boiling Point ~135–140°C (Predicted); Distillable under reduced pressure
Solubility Soluble in DCM, Et₂O, THF; sparingly soluble in water
Retrosynthetic Logic

The construction of the oxirane ring at a quaternary center requires careful selection of the oxidant to avoid steric hindrance issues.[2]

Retrosynthesis Target 2-(Chloromethyl)-2-ethyloxirane (Target) Precursor 3-Chloro-2-ethylprop-1-ene (2-Ethylallyl chloride) Target->Precursor Epoxidation (mCPBA or H2O2/Cat) Start 2-Ethylacrolein / Triethyl Orthoacetate Precursor->Start Chlorination / Reduction

Figure 1: Retrosynthetic disconnection showing the primary alkene precursor.

Primary Synthesis Protocol: mCPBA Epoxidation

Scale: Laboratory (10–50 mmol) Yield Potential: 75–85% Purity: >98% (after distillation)[1]

Reagents & Materials
  • Substrate: 3-Chloro-2-ethylprop-1-ene (1.0 equiv).[1][2]

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 70–75% wt (1.2 equiv).[1][2]

  • Solvent: Dichloromethane (DCM), anhydrous.[1][2]

  • Buffer: Sodium bicarbonate (NaHCO₃) solid (to neutralize m-chlorobenzoic acid byproduct in situ).

  • Quench: Saturated aqueous Sodium Sulfite (Na₂SO₃).

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, dissolve 3-chloro-2-ethylprop-1-ene (10 g, ~84 mmol) in DCM (150 mL).

  • Buffering: Add solid NaHCO₃ (10 g). Causality: Epoxides are sensitive to acid-catalyzed ring opening (hydrolysis).[1][2] The solid base neutralizes the acidic byproduct of mCPBA immediately upon formation.

  • Cooling: Cool the suspension to 0°C using an ice/water bath.

Phase 2: Oxidant Addition
  • Addition: Dissolve mCPBA (20.7 g of 70% purity, ~84 mmol) in DCM (100 mL). Add this solution dropwise to the alkene mixture over 45–60 minutes.

    • Critical Control Point: Maintain internal temperature <5°C. The epoxidation is exothermic; rapid addition can lead to thermal runaway or solvent boiling.[1][2]

  • Incubation: Once addition is complete, allow the reaction to warm slowly to room temperature (20–25°C) and stir for 12–16 hours.

  • Monitoring: Monitor via TLC (Silica, 10% EtOAc/Hexane). The alkene spot (high Rf) should disappear.[1][2] Staining with KMnO₄ or p-Anisaldehyde is required as the epoxide has weak UV absorbance.[1][2]

Phase 3: Workup & Purification
  • Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous Na₂SO₃ (50 mL) to destroy excess peroxide. Stir vigorously until a starch-iodide paper test is negative (no blue color).

  • Filtration: Filter off the solid m-chlorobenzoic acid/NaHCO₃ precipitate to simplify extraction. Rinse the cake with DCM.[1][2]

  • Extraction: Transfer filtrate to a separatory funnel. Wash the organic layer with:

    • 1x Saturated NaHCO₃ (remove residual acid).[1][2]

    • 1x Brine (saturated NaCl).[1][2]

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) at low temperature (<30°C) . Warning: The product is volatile.

  • Distillation: Purify the crude oil via vacuum distillation.

    • Target: Collect the fraction boiling at constant temperature (likely ~60–70°C at 15 mmHg, extrapolate based on vacuum).

Alternative Route: Halohydrin Cyclization

Scale: Industrial / Large Batch Benefit: Avoids hazardous peroxide waste and expensive mCPBA.[2]

Workflow Overview
  • Halohydrin Formation: React 3-chloro-2-ethylprop-1-ene with N-Bromosuccinimide (NBS) in H₂O/Acetone at 0°C. The bromonium ion forms, followed by water attack at the more substituted carbon (Markovnikov-like), yielding the bromohydrin.[1][2]

  • Cyclization: Treat the crude halohydrin with NaOH (aqueous, 20%) or Ca(OH)₂ .[1][2] The alkoxide generated attacks the adjacent carbon, displacing the bromide to close the epoxide ring.

  • Advantage: This method is often preferred for >100g scales due to easier waste management (succinimide is water-soluble/recyclable).[1][2]

Quality Control & Validation

Every batch must be validated using NMR to confirm the integrity of the epoxide ring and the presence of the chloromethyl group.[2]

NMR Interpretation (CDCl₃)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegralInterpretation
Epoxide Ring -CH₂- 2.60 – 2.90Two Doublets (d)2HCharacteristic geminal coupling of the epoxide ring protons (J ~5 Hz).[1][2]
Chloromethyl -CH₂Cl 3.50 – 3.70Singlet (s) or AB q2HDeshielded by Chlorine.[1][2] May appear as AB quartet due to chiral center proximity.[1][2]
Ethyl -CH₂- 1.60 – 1.80Multiplet (m)2HDiastereotopic protons adjacent to the chiral quaternary center.[1][2]
Ethyl -CH₃ 0.95 – 1.05Triplet (t)3HTerminal methyl group.[1][2]
Process Logic Diagram

Workflow Start Start: 3-Chloro-2-ethylprop-1-ene Reaction Reaction: mCPBA / DCM / 0°C (Concerted Butterfly Mechanism) Start->Reaction + mCPBA Quench Quench: Na2SO3 (aq) (Destroy Peroxides) Reaction->Quench 12-16 hrs Wash Wash: NaHCO3 + Brine (Remove Acid/Water) Quench->Wash Distill Purification: Vacuum Distillation Wash->Distill Dry (MgSO4) Final Product: 2-(Chloromethyl)-2-ethyloxirane Distill->Final

Figure 2: Logical workflow for the mCPBA synthesis route.

Safety & Critical Control Points

  • Alkylating Potential: Like all epoxides and alkyl chlorides, this molecule is a potential alkylating agent.[1] It acts as a mutagen by reacting with nucleophilic DNA bases.[1][2] Double-gloving and fume hood use are mandatory. [2]

  • Thermal Stability: Do not heat the crude reaction mixture above 40°C during solvent removal. Acidic impurities + Heat = Polymerization or Hydrolysis.[1][2]

  • Waste Disposal: The m-chlorobenzoic acid byproduct is solid waste.[1][2] The aqueous sulfite wash contains sulfate/sulfite and should be treated as chemical waste.[1][2]

References

  • CymitQuimica. 2-(Chloromethyl)-2-ethyloxirane Product Data (CAS 75484-32-1).[1][2][3][4] Retrieved from [1][2]

  • Middle East Technical University. The Synthesis of 2-Substituted Epichlorohydrins (Thesis). (Specific reference to 2-chloromethyl-2-ethyloxirane synthesis, p. 47). Retrieved from [1][2]

  • PubChem. 2-(Chloromethyl)-2-methyloxirane (Analog Reference).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Chemistry LibreTexts. Epoxidation of Alkenes via Peroxyacids. Retrieved from [1][2]

Sources

A Technical Guide to the Spectroscopic Analysis of 2-(Chloromethyl)-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(Chloromethyl)-1,2-epoxybutane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the principles behind spectroscopic interpretation, providing a framework for understanding the structure-property relationships of this chlorinated epoxide.

Introduction

This compound is a reactive organic molecule containing both an epoxide ring and a chloromethyl group. These functional groups impart specific chemical properties that are of interest in various fields, including organic synthesis and materials science. Accurate structural elucidation is paramount for its application and safety, and spectroscopic methods are the cornerstone of this characterization. This guide will delve into the expected spectroscopic signatures of this compound, providing a predictive analysis based on the well-established principles of spectroscopy and data from analogous compounds.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure and identify its key features.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the epoxide ring and the C-Cl bond.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Set the number of scans to an appropriate value (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Background Collection: Run a background spectrum with the empty salt plates to subtract any atmospheric and instrumental interferences.

  • Sample Analysis: Place the sample in the spectrometer and collect the spectrum.

  • Data Processing: Process the resulting interferogram using a Fourier transform to obtain the final IR spectrum (transmittance or absorbance vs. wavenumber).

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound, based on typical ranges for epoxides and alkyl halides.[1][2]

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretching2850-3000Medium to Strong
Epoxide RingAsymmetric C-O-C stretch950-810Strong
Epoxide RingSymmetric C-O-C stretch880-750Strong
Epoxide RingRing "breathing"1280-1230Medium
C-ClStretching800-600Medium to Strong
Interpretation and Expert Insights

The most telling signals in the IR spectrum will be the characteristic stretches of the epoxide ring. The asymmetric C-O-C stretch, typically a strong band, is a key indicator of the presence of the three-membered ring.[1] The C-Cl stretching vibration will also be present, but its position can sometimes overlap with other fingerprint region absorptions, making definitive assignment challenging without comparison to reference spectra. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups, which could be present as impurities from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will be invaluable for confirming the connectivity and stereochemistry.

¹H NMR Spectroscopy

Proton NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and integrate the signals.

The chemical shifts of protons on an epoxide ring are typically found in the 2.5-3.5 ppm range.[3] The presence of the electron-withdrawing chloromethyl group will influence the chemical shifts of nearby protons.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H on C1 (CH₂Cl)3.5 - 3.8Doublet of doublets2HJ(H-C1-H-C2), J(H-C1-H-C1')
H on C23.0 - 3.3Multiplet1HJ(H-C2-H-C1), J(H-C2-H-C3)
H on C3 (CH₂)1.5 - 1.8Multiplet2HJ(H-C3-H-C2), J(H-C3-H-C4)
H on C4 (CH₃)0.9 - 1.2Triplet3HJ(H-C4-H-C3)

The diastereotopic protons of the chloromethyl group (on C1) are expected to show complex splitting patterns due to their different spatial relationships with the chiral center at C2.[3] The proton on the epoxide carbon bearing the ethyl group (C2) will also be a multiplet due to coupling with the protons on C1 and C3. The ethyl group will give rise to a characteristic triplet for the methyl protons and a multiplet for the methylene protons. Decoupling experiments, such as COSY (Correlation Spectroscopy), would be instrumental in definitively assigning the proton signals and confirming the connectivity.

¹³C NMR Spectroscopy

Carbon NMR provides information about the number and types of carbon atoms in the molecule.

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to improve the signal-to-noise ratio.

  • Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Fourier transform the FID and phase the spectrum.

The carbons of the epoxide ring typically resonate in the 40-60 ppm range.[2] The carbon attached to the chlorine atom will be shifted downfield.

Carbon LabelPredicted Chemical Shift (δ, ppm)
C1 (CH₂Cl)45 - 50
C2 (Epoxide C)55 - 60
C3 (CH₂)25 - 30
C4 (CH₃)10 - 15

The two epoxide carbons (C1 and C2) are expected to have distinct chemical shifts due to the different substituents. The carbon of the chloromethyl group (C1) will be significantly deshielded by the electronegative chlorine atom. The DEPT experiment would be crucial for confirming the assignments of the CH₂, and CH₃ carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS. In EI, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Predicted Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/zIon StructureComments
120/122[C₅H₉ClO]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
91/93[M - C₂H₅]⁺Loss of the ethyl group.
71[M - CH₂Cl]⁺Loss of the chloromethyl radical.
49/51[CH₂Cl]⁺Chloromethyl cation.
Fragmentation Pathway Visualization

Fragmentation_Pathway M [C₅H₉ClO]⁺˙ m/z 120/122 frag1 [C₃H₄ClO]⁺ m/z 91/93 M->frag1 - C₂H₅ frag2 [C₄H₇O]⁺ m/z 71 M->frag2 - •CH₂Cl frag3 [CH₂Cl]⁺ m/z 49/51 M->frag3 α-cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation and Expert Insights

The molecular ion peak is expected to be of low to moderate intensity due to the lability of the epoxide ring and the C-Cl bond under EI conditions. The fragmentation pattern will be dominated by the cleavage of the bonds adjacent to the oxygen atom (α-cleavage) and the loss of the substituents. The isotopic signature of chlorine will be a definitive marker for identifying chlorine-containing fragments and confirming the elemental composition.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected IR, NMR, and MS data, researchers and scientists can effectively characterize this compound, ensure its purity, and confidently utilize it in their applications. The principles and protocols outlined herein serve as a robust framework for the spectroscopic analysis of this and other related chlorinated epoxides.

References

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. [Link]

  • PubChem. 1,2-Epoxybutane. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Ethers and Epoxides. [Link]

  • Oregon State University. Spectroscopy of Ethers and Epoxides. [Link]

  • PubChem. 2-(Chloromethyl)oxirane;2-ethyloxirane. [Link]

Sources

Technical Guide: 2-(Chloromethyl)-1,2-epoxybutane as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Accessing Quaternary Stereocenters via 2,2-Disubstituted Oxiranes

Executive Summary: The Quaternary Challenge

In modern drug discovery, the introduction of quaternary stereocenters is a high-value strategy to restrict conformational flexibility and improve metabolic stability. 2-(Chloromethyl)-1,2-epoxybutane (systematically identified as 2-(chloromethyl)-2-ethyloxirane ) represents a critical "linchpin" synthon. Unlike its lower homolog epichlorohydrin, this molecule possesses a quaternary carbon at the C2 position, allowing for the direct synthesis of enantiopure quaternary amino acids, complex alkaloids, and triazole antifungal pharmacophores.

This guide details the production, resolution, and chemoselective manipulation of this building block, focusing on the Hydrolytic Kinetic Resolution (HKR) as the primary method for ensuring enantiomeric purity (e.e. >99%).

Structural Analysis & Chemical Logic

Nomenclature and Structure

To ensure precision, we define the target molecule's architecture:

  • Common Name: this compound

  • IUPAC Equivalent: 2-(Chloromethyl)-2-ethyloxirane

  • Core Feature: A quaternary C2 center bonded to an oxygen, a methylene chloride, an ethyl group, and the terminal methylene (C1).

The Steric Advantage

The ethyl group at C2 provides significant steric bulk compared to methyl-substituted analogs. This bulk is chemically significant for two reasons:

  • Conformational Locking: It restricts the rotation of downstream intermediates, favoring specific diastereomers in subsequent coupling reactions.

  • Kinetic Resolution Efficiency: The steric differentiation between the ethyl and chloromethyl groups enhances the selectivity factors (

    
    ) during enzymatic or catalytic resolution.
    

Synthesis & Enantiomeric Access: The HKR Protocol[1][2]

The most robust route to enantiopure this compound is the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide, catalyzed by chiral Co(III)-Salen complexes (Jacobsen's Catalyst).

The Self-Validating Mechanism

HKR is a self-validating system because it relies on the cooperative mechanism of two metal centers. The reaction rate is second-order with respect to the catalyst, meaning the active species is a bimetallic complex.

  • Validation Check: If the reaction stalls at 50% conversion, it indicates a successful resolution. If it proceeds beyond 55%, the enantioselectivity is degrading.

Experimental Protocol: HKR of this compound

Objective: Isolate (R)-2-(chloromethyl)-1,2-epoxybutane with >99% e.e.

Reagents:

  • Racemic this compound (1.0 equiv)

  • (S,S)-Co(III)-Salen(OAc) Catalyst (0.5 mol%)

  • Distilled Water (0.55 equiv)

  • THF (minimal, only if neat reaction is too viscous)

Step-by-Step Workflow:

  • Catalyst Activation:

    • Dissolve the Co(II)-Salen precursor in CH2Cl2.

    • Add acetic acid (AcOH) and stir open to air for 30 minutes to oxidize Co(II) to the active Co(III)-OAc species.

    • Evaporate solvent to dryness. Critical: Residual solvent can affect reaction kinetics.

  • Reaction Initiation:

    • Charge the reaction vessel with the racemic epoxide (neat).

    • Add the activated (S,S)-Co-catalyst (0.5 mol%).

    • Cool the mixture to 0°C to suppress non-selective background hydrolysis.

    • Add water (0.55 equiv) dropwise over 1 hour. Reasoning: Slow addition prevents localized "hotspots" of water that could accelerate non-selective opening.

  • Monitoring (The Validation Step):

    • Monitor via Chiral GC (e.g., Cyclodex-B column).

    • Stop Condition: When the epoxide peak area is exactly 50% of the starting area and the diol peak appears.

  • Work-up & Purification:

    • Perform a fractional distillation under reduced pressure.

    • Fraction 1: Unreacted (R)-epoxide (volatile).

    • Residue: The (S)-diol and catalyst.

    • Note: The catalyst remains in the pot and can be regenerated.

Reactivity Profile: The Regiochemical Switch

The utility of this building block lies in its "bifunctional electrophilicity." It has two electrophilic sites: the epoxide carbons and the chloromethyl carbon.

Chemoselectivity Rules
  • Epoxide First: Under mild conditions, the epoxide ring strain (~27 kcal/mol) makes it more reactive than the alkyl chloride.

  • Regioselectivity (C1 vs. C2):

    • Basic/Nucleophilic Conditions (

      
      ):  Nucleophiles attack the least hindered terminal carbon (C1).
      
    • Acidic/Lewis Acid Conditions (

      
      -like):  Nucleophiles attack the more substituted quaternary carbon (C2) due to the stabilization of the developing positive charge.
      
Data Summary: Nucleophilic Opening[3]
ConditionNucleophileAttack SiteMajor ProductMechanism
Basic NaCN / DMSOC1 (Terminal)

-Hydroxynitrile

(Steric control)
Basic Ph-SH / NaOHC1 (Terminal)Sulfide alcohol

Acidic MeOH /

C2 (Quaternary)Methoxy-alcoholElectronic control
Sequential

/ Heat
C1 then C2-ClAzetidine-3-olCyclization

Visualizing the Workflow

The following diagram illustrates the Hydrolytic Kinetic Resolution pathway and the subsequent divergence based on nucleophilic conditions.

HKR_Workflow Racemic Racemic 2-(Chloromethyl)- 1,2-epoxybutane Reaction HKR Reaction (0°C to RT) Racemic->Reaction CoCat (S,S)-Co(III)-Salen (0.5 mol%) CoCat->Reaction Water H2O (0.55 equiv) Water->Reaction R_Epoxide (R)-Epoxide (>99% e.e.) Volatile Reaction->R_Epoxide Distillation S_Diol (S)-Diol (Residue) Reaction->S_Diol Pot Residue Nu_Basic Basic Nu: Attack at C1 R_Epoxide->Nu_Basic Nucleophile/Base Nu_Acidic Acidic Nu: Attack at C2 R_Epoxide->Nu_Acidic Nucleophile/Lewis Acid Prod_Quat Quaternary Stereocenter Retained Nu_Basic->Prod_Quat SN2 (Steric) Prod_Inv Inverted Stereocenter Nu_Acidic->Prod_Inv SN1-like (Electronic)

Caption: Workflow for the resolution of this compound and regioselective opening.

Safety & Handling: Genotoxic Impurities (GTIs)

As an alkylating agent, this compound is classified as a potential Genotoxic Impurity (GTI) . In drug development, this requires strict control strategies:

  • Purge Factors: If used early in the synthesis (Step 1-3), demonstrate a "purge factor" (calculated clearance) >10,000x in subsequent steps.

  • Quenching: Residual epoxide must be quenched (e.g., with thiol-silica scavengers) before isolation of the final API.

  • Analytical Limits: Develop a GC-MS method with a Limit of Quantitation (LOQ) < 5 ppm to verify removal.

References

  • Jacobsen, E. N. (2000). "Kinetics and Mechanism of the Hydrolytic Kinetic Resolution of Terminal Epoxides." Journal of the American Chemical Society. Link

  • Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society. Link

  • Concellón, J. M., et al. (2004). "Regioselective Opening of 2,3-Epoxy Halides." The Journal of Organic Chemistry. Link

  • FDA Guidance for Industry. (2008). "Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches." Link

Methodological & Application

2-(Chloromethyl)-1,2-epoxybutane in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Chloromethyl)-1,2-epoxybutane in Heterocyclic Synthesis

Part 1: Executive Summary & Strategic Value

This compound represents a high-value, bifunctional electrophile in the "chiron" toolkit of medicinal chemistry. Unlike simple epichlorohydrin, this ethyl-substituted analog allows for the direct installation of a quaternary carbon center within a heterocyclic ring—a structural motif increasingly prized in drug design for its ability to restrict conformational flexibility, block metabolic hot spots (e.g., preventing oxidation at the 3-position of azetidines), and increase sp^3 character (Fsp3) to improve solubility and target selectivity.

This guide details the use of this compound as a linchpin for synthesizing 3,3-disubstituted azetidines and oxetanes . The protocols provided are designed to overcome common pitfalls such as polymerization and regiochemical scrambling.

Part 2: Mechanistic Insight & Reactivity Profile

The molecule possesses two electrophilic sites with distinct reactivity profiles:[1]

  • The Epoxide Ring (C1-C2): Highly strained and susceptible to nucleophilic attack.[2] Under basic or neutral conditions, nucleophiles preferentially attack the less hindered primary carbon (C1).

  • The Chloromethyl Group: A latent electrophile. Once the epoxide is opened, the resulting alkoxide or amine intermediate can displace the chloride in a 4-exo-tet cyclization to form a four-membered ring.

Mechanism of Azetidine Formation

The reaction with primary amines proceeds via a cascade sequence:

  • Regioselective Ring Opening: The amine attacks the less substituted carbon (C1) of the epoxide.

  • Proton Transfer: Equilibrium between the zwitterionic intermediate and the neutral amino-alcohol.

  • Cyclization: The secondary amine nitrogen attacks the chloromethyl group (C3), displacing the chloride to form the azetidine ring.

Note: The ethyl group at C2 provides steric bulk that suppresses direct attack at the quaternary center, enhancing regioselectivity compared to unsubstituted epichlorohydrin.

ReactionMechanism Start 2-(Chloromethyl)- 1,2-epoxybutane Nu_Attack Step 1: Nucleophilic Attack (Primary Amine R-NH2 at C1) Start->Nu_Attack + R-NH2 Intermediate Intermediate: Amino-Alcohol (R-NH-CH2-C(OH)(Et)(CH2Cl)) Nu_Attack->Intermediate Ring Opening Cyclization Step 2: Cyclization (Intramolecular Displacement) Intermediate->Cyclization Heat/Base Product Product: 1-Substituted-3-ethyl- 3-hydroxyazetidine Cyclization->Product - HCl

Figure 1: Mechanistic pathway for the conversion of this compound to 3,3-disubstituted azetidines.

Part 3: Experimental Protocol

Protocol A: Synthesis of N-Benzyl-3-ethyl-3-hydroxyazetidine

This protocol demonstrates the reaction with a primary amine (benzylamine). The resulting scaffold is a versatile intermediate for further functionalization.

Reagents & Equipment:

  • Substrate: this compound (CAS 75484-32-1), >95% purity.

  • Nucleophile: Benzylamine (1.0 equiv).

  • Solvent: Methanol (HPLC grade) or Acetonitrile.

  • Base: Sodium Bicarbonate (NaHCO3) or DIPEA (for acid scavenging).

  • Equipment: 3-neck round-bottom flask, reflux condenser, addition funnel, temperature probe.

Step-by-Step Procedure:

  • Preparation of Amine Solution:

    • In a 250 mL 3-neck flask, dissolve Benzylamine (10.7 g, 100 mmol) in Methanol (50 mL).

    • Add NaHCO3 (10.1 g, 120 mmol) as a solid suspension to scavenge the HCl generated during cyclization.

    • Cool the mixture to 0–5 °C using an ice bath.

  • Controlled Addition:

    • Load this compound (13.5 g, 100 mmol) into the addition funnel.

    • Critical Step: Add the epoxide dropwise over 60 minutes, maintaining the internal temperature <10 °C. Rationale: Slow addition prevents exotherms that can lead to polymerization of the epoxide.

  • Ring Opening (Incubation):

    • Allow the reaction to warm to Room Temperature (20–25 °C).

    • Stir for 4–6 hours. Monitor by TLC or LC-MS. You should observe the consumption of the epoxide and formation of the linear amino-alcohol intermediate.

  • Cyclization (Thermal Drive):

    • Heat the reaction mixture to reflux (65 °C for MeOH) for 12–18 hours.

    • Checkpoint: LC-MS should show the conversion of the linear intermediate [M+H]+ ~242 to the cyclized azetidine product [M+H]+ ~206.

  • Workup & Purification:

    • Cool to room temperature. Filter off the inorganic salts (NaCl/NaHCO3).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry over Na2SO4, filter, and concentrate.[3]

    • Purification: The crude oil can often be crystallized from Hexane/EtOAc or purified via flash chromatography (SiO2, 0-10% MeOH in DCM).

Yield Expectation: 75–85% isolated yield.

Part 4: Data Analysis & Validation

Table 1: Key Analytical Markers for Reaction Monitoring

Component1H NMR Characteristic SignalLC-MS (ESI+)Status
Starting Material Epoxide protons:

2.6–3.0 ppm (multiplets)
N/A (low ionization)Disappears
Intermediate CH2-Cl protons:

3.6 ppm (doublet)
[M+H]+ = 242.1Transient
Product (Azetidine) Ring CH2 protons:

3.2–3.5 ppm (d, J~9Hz)
[M+H]+ = 206.1Major Peak

Interpretation: The diagnostic shift of the methylene protons adjacent to the nitrogen is critical. In the linear intermediate, they appear as distinct methylene signals. Upon cyclization to the azetidine, these protons become diastereotopic (if chiral amine used) or show characteristic ring strain shifts (typically upfield relative to acyclic amines). The disappearance of the CH2-Cl signal (typically around 3.6-3.8 ppm) confirms the displacement of the chloride.

Part 5: Advanced Application - Oxetane Synthesis

For researchers targeting 3-ethyl-3-hydroxymethyloxetane (a precursor for energetic binders or polymer monomers), the protocol is modified to use hydrolysis followed by intramolecular etherification.

Workflow Diagram:

OxetaneWorkflow Step1 Hydrolysis Reagent: H2O / H2SO4 (cat) Temp: 60°C Inter Intermediate: Triol Derivative (2-ethyl-2-chloromethyl-1,3-propanediol equivalent?) Step1->Inter Ring Opening Step2 Cyclization (Williamson Type) Reagent: Ethanolic KOH Temp: Reflux Inter->Step2 Deprotonation Final Target: 3-Ethyl-3-hydroxymethyloxetane Step2->Final Ring Closure (-KCl)

Figure 2: Synthetic route for accessing oxetane scaffolds from this compound.

Part 6: Safety & Handling (E-E-A-T)

  • Toxicity: Like epichlorohydrin, this compound is an alkylating agent and should be treated as a potential mutagen/carcinogen.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Decontamination: Spills should be neutralized with 10% aqueous sodium thiosulfate or ethanolamine solution to open the epoxide ring and quench alkylating potential.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis or polymerization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10844380, 2-(Chloromethyl)-2-ethyloxirane. Retrieved from [Link]

  • Mukundan, T., et al. (2006). Synthesis and Characterisation of Bis-(chloromethyl) Oxetane, its Homopolymer and Copolymer with Tetrahydrofuran. Defence Science Journal. Retrieved from [Link]

  • Organic Chemistry Portal. Epoxides in Organic Synthesis - Ring Opening Reactions. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-1,2-epoxybutane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Bifunctional Synthon

In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. 2-(Chloromethyl)-1,2-epoxybutane emerges as a highly valuable, albeit specialized, building block. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a strained oxirane (epoxide) ring and a primary alkyl chloride. This bifunctional nature allows for sequential, regioselective reactions, making it a powerful tool for introducing the 1-chloro-2-hydroxybutan-3-yl moiety into target molecules.

The high reactivity of the three-membered epoxide ring is due to significant ring strain, making it susceptible to nucleophilic attack under relatively mild conditions.[1][2] This reaction is a cornerstone of synthetic strategies aimed at producing β-amino alcohols, a critical pharmacophore found in a vast array of biologically active compounds, including the widely recognized class of β-blockers (beta-blockers).[1][3][4] The chloromethyl group, while less reactive than the epoxide, provides a secondary handle for further molecular elaboration, such as cyclization to form heterocyclic systems or coupling with other nucleophiles.

This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of key medicinal chemistry scaffolds.

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound is centered on the selective opening of the epoxide ring.

Nucleophilic Ring-Opening: The Primary Transformation

The epoxide ring is readily opened by a wide range of nucleophiles, including amines, phenols, alcohols, and thiols.[1] In the context of medicinal chemistry, the reaction with amines is of principal importance for the synthesis of amino alcohol derivatives.[5]

Mechanism: The reaction typically proceeds via an SN2 mechanism. The nucleophile (e.g., an amine) attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous breaking of the C-O bond.

Regioselectivity: In the absence of strong acid catalysis, the nucleophilic attack predominantly occurs at the least sterically hindered carbon atom of the epoxide. For this compound, this is the terminal methylene carbon (C1). This predictable regioselectivity is crucial for ensuring the formation of a single, desired constitutional isomer, which is a critical consideration in drug synthesis.

Causality: The SN2 pathway is favored because the strained three-membered ring provides a good leaving group (the oxygen atom, which becomes a hydroxyl group after protonation/workup) without the need to form a high-energy carbocation intermediate. The preference for attack at the less substituted carbon is a classic feature of SN2 reactions, where steric hindrance plays a key role in determining the transition state energy.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product Epoxide This compound TS [Sₙ2 Transition State] Epoxide->TS Nucleophilic Attack at C1 (less hindered) Amine R-NH₂ (Nucleophile) Amine->TS Product β-Amino Alcohol TS->Product Ring Opening

Caption: SN2 mechanism for amine-mediated epoxide ring-opening.

Application Profile I: Synthesis of β-Blocker Analogues

A primary application of functionalized epoxides is in the synthesis of aryloxypropanolamine cores, which define the structure of most beta-blocker drugs.[3] While classic syntheses often employ epichlorohydrin, this compound can be used to generate novel analogues with potentially different pharmacokinetic profiles. The synthesis is a robust two-step process.

G cluster_stepA Reactants for Step A cluster_stepB Reactants for Step B A Step A: Glycidyl Ether Formation Intermediate Aryloxy-epoxide Intermediate A->Intermediate B Step B: Nucleophilic Ring-Opening C Final Product (β-Blocker Analogue) B->C Phenol Ar-OH (Phenol) Phenol->A Epoxide This compound Epoxide->A Intermediate->B Amine R-NH₂ (e.g., Isopropylamine) Amine->B

Sources

Application Note & Experimental Protocol: Regioselective Grignard Reaction with 2-(Chloromethyl)-1,2-epoxybutane for the Synthesis of Functionalized Chlorohydrins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Carbon-Carbon Bond Formation

The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming new carbon-carbon bonds.[1] Its application extends to the ring-opening of epoxides, a powerful transformation that couples the nucleophilic character of the organomagnesium reagent with the electrophilicity of the strained three-membered ring.[2] This reaction is particularly valuable as it introduces a new alkyl or aryl group while simultaneously generating a hydroxyl functionality, leading to the formation of β-substituted alcohols.[3]

This document provides a detailed protocol for the reaction of a generic Grignard reagent (R-MgX) with a functionally complex substrate, 2-(chloromethyl)-1,2-epoxybutane. This specific epoxide presents a unique challenge and opportunity due to the presence of two distinct electrophilic sites: the epoxide ring and the primary alkyl chloride. The protocol is designed to favor the regioselective attack at the less sterically hindered carbon of the epoxide, leveraging the high ring strain to direct reactivity.[2][4] The resulting chlorohydrin product is a versatile intermediate for further synthetic elaborations, making this a key transformation for drug discovery and complex molecule synthesis.

Reaction Principle and Mechanism

Grignard reagents are potent nucleophiles and strong bases.[5][6] In the presence of an unsymmetrical epoxide, the reaction proceeds via an SN2-like mechanism.[4][5] The nucleophilic carbon of the Grignard reagent preferentially attacks the less sterically hindered carbon of the epoxide.[1][7] This attack leads to the opening of the strained ring and the formation of a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final alcohol product.[8][9]

Causality of Regioselectivity: The significant ring strain of the epoxide (approximately 13 kcal/mol) makes its carbons highly susceptible to nucleophilic attack. Under the basic conditions of the Grignard reaction, steric factors dominate the regiochemical outcome. The attack occurs at the C1 carbon of this compound because it is a primary carbon and therefore more accessible than the quaternary C2 carbon. The primary chloromethyl group is a less reactive electrophile compared to the epoxide under these conditions, allowing for selective ring-opening.

Reaction Scheme:

(Note: Simplified representation. The actual product will have the R group attached to the terminal CH2 of the opened epoxide)

Corrected Reaction Scheme:

R-MgX + this compound → 1-Chloro-3-R-3-hexanol

Mechanistic Pathway Diagram

Grignard_Epoxide_Mechanism reagents Grignard Reagent (R-MgX) + Epoxide attack Nucleophilic Attack (SN2-like) reagents->attack Less substituted C intermediate Magnesium Alkoxide Intermediate attack->intermediate Ring Opening workup Aqueous Acidic Workup (H3O+) intermediate->workup Protonation product Final Alcohol Product (Chlorohydrin) workup->product

Caption: Mechanism of Grignard addition to an epoxide.

Safety and Handling

Extreme caution is mandatory when performing this protocol.

  • Grignard Reagents: Highly flammable and extremely reactive with water, protic solvents, oxygen, and carbon dioxide.[10][11] All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). All glassware must be rigorously dried.[11][12]

  • Solvents: Anhydrous diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[12] Ensure the reaction is performed in a certified chemical fume hood, away from any ignition sources.[13][14]

  • Exothermic Reaction: The Grignard reaction is exothermic and can become vigorous.[10][13] The addition of reagents must be slow and controlled, and an ice-water bath must be readily available for immediate cooling.[12]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or heavy-duty nitrile) are required at all times.[14]

  • Epoxide: this compound should be handled with care, as epoxides as a class can be toxic and irritants. Epichlorohydrin, a related compound, is noted to be toxic and unstable.[15][16]

Experimental Protocol

This protocol assumes the use of a commercially available Grignard reagent.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStore under inert gas.
Phenylmagnesium bromide (3.0 M in Et₂O)Synthesis GradeSigma-AldrichExample Grignard. Adjust stoichiometry for other reagents.
Anhydrous Diethyl Ether (Et₂O)≥99.7%, DriSolv®EMD MilliporeUse a freshly opened bottle or solvent from a purification system.
Saturated Aqueous NH₄Cl SolutionReagent GradeFisher ChemicalFor workup.
Hydrochloric Acid (1 M HCl)Reagent GradeVWRFor workup pH adjustment if needed.
Magnesium Sulfate (Anhydrous)Reagent GradeAcros OrganicsFor drying the organic phase.
Nitrogen Gas (or Argon)High Purity (≥99.99%)AirgasFor maintaining an inert atmosphere.
Equipment
  • Three-neck round-bottom flask (250 mL), oven-dried

  • Reflux condenser, oven-dried

  • Pressure-equalizing dropping funnel (125 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet (bubbler)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Detailed Step-by-Step Procedure

Workflow Overview

Caption: High-level experimental workflow.

1. Reaction Setup: a. Assemble the three-neck flask with a magnetic stir bar, the reflux condenser, and the dropping funnel. Seal the remaining neck with a septum. b. Flame-dry the entire apparatus under a stream of nitrogen or assemble it hot from a >120°C oven and allow it to cool under an inert atmosphere.[12] This step is critical to remove adsorbed water.[11] c. Once cool, maintain a positive pressure of nitrogen throughout the experiment.

2. Reagent Charging: a. Using a syringe, carefully charge the three-neck flask with 20 mL (60 mmol, 1.2 eq) of Phenylmagnesium bromide (3.0 M in Et₂O). b. Add an additional 40 mL of anhydrous diethyl ether to the flask to dilute the Grignard reagent. c. In a separate dry flask, prepare a solution of this compound (6.03 g, 50 mmol, 1.0 eq) in 50 mL of anhydrous diethyl ether. d. Transfer this epoxide solution to the dropping funnel.

3. Reaction Execution: a. Cool the stirred Grignard solution in the three-neck flask to 0°C using an ice-water bath. b. Add the epoxide solution from the dropping funnel dropwise to the Grignard solution over a period of 45-60 minutes. Scientist's Note: A slow, controlled addition is paramount to manage the reaction's exothermicity.[13] Adding the epoxide to the Grignard reagent (inverse addition) helps to ensure the epoxide always reacts in the presence of excess nucleophile, minimizing potential side reactions. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Continue stirring at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC if desired.

4. Workup and Isolation: a. Cool the reaction mixture again to 0°C in an ice-water bath. b. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via the dropping funnel. Mechanistic Insight: The NH₄Cl solution is a mild acid that protonates the magnesium alkoxide intermediate to form the desired alcohol and converts the unreacted Grignard reagent to a hydrocarbon and insoluble magnesium salts (Mg(OH)X), which are easier to remove than those formed with strong acids.[3] c. Transfer the entire mixture to a 500 mL separatory funnel. d. Add 50 mL of diethyl ether to the separatory funnel and shake vigorously. Allow the layers to separate. e. Collect the organic (upper) layer. Extract the aqueous layer two more times with 30 mL portions of diethyl ether. f. Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution). g. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

5. Purification: a. The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure chlorohydrin product.

Data Summary and Troubleshooting

Key Reaction Parameters
ParameterValue / ConditionRationale
Epoxide:Grignard Ratio1.0 : 1.2 equivalentsA slight excess of the Grignard reagent ensures complete consumption of the limiting epoxide.[8]
SolventAnhydrous Diethyl Ether (Et₂O) or THFAprotic and effectively solvates the Grignard reagent.[13]
Temperature of Addition0 °CControls the initial exothermic reaction.[12]
Reaction TemperatureRoom TemperatureAllows the reaction to proceed to completion after the initial addition.
Reaction Time3-4 hours totalSufficient time for complete conversion.
Workup ReagentSaturated Aqueous NH₄ClMildly acidic quench to prevent potential acid-catalyzed side reactions.
Troubleshooting Guide
IssueProbable CauseSuggested Solution
Reaction fails to initiate or is sluggishWet reagents, solvent, or glassware.[11]Ensure all glassware is rigorously dried. Use certified anhydrous solvents.
Inactive magnesium surface (if preparing Grignard in situ)Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[17]
Low yield of desired productGrignard reagent decomposed due to exposure to air/moisture.Maintain a positive pressure of inert gas throughout. Use freshly prepared or titrated Grignard reagent.
Incomplete reaction.Increase reaction time or gently warm the mixture to reflux (use with caution) after initial addition.
Formation of significant byproductsReaction temperature was too high, leading to side reactions.Maintain strict temperature control during addition.
Workup was too harsh.Use saturated NH₄Cl instead of strong acids like HCl, which could promote elimination or other side reactions.

References

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]

  • American Chemical Society. (2024). Grignard Reaction Safety. YouTube. Retrieved from [Link]

  • OrgoSolver. (n.d.). Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Vedantu. (n.d.). What is the reaction of epoxide with Grignard reagent?. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Preparation of Alcohols via Grignard's Reagent. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). How to do Grignard reaction with Epoxide/Oxiranes - Organic Chemistry. YouTube. Retrieved from [Link]

  • ChemistNATE. (2014). Grignard Reagent + Epoxide = Primary Alcohol (Mechanism). YouTube. Retrieved from [Link]

  • Shandong Yuanlian Chemical Co., Ltd. (n.d.). 1-chloro-2, 3-epoxypropane; Epichlorohydrin. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Filo. (2025). (a) Write down the major products when 1-chloro-2,3-epoxy-3-methyl pentane.... Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • LookChem. (n.d.). Epichlorohydrin (1-chloro-2,3-epoxypropane...). Retrieved from [Link]

  • ChemBK. (n.d.). 1-chloro-2,3-epoxypropane. Retrieved from [Link]

Sources

Nucleophilic substitution on the chloromethyl group of 2-(Chloromethyl)-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-1,2-epoxybutane (also known as 1-chloro-2-ethyl-2,3-epoxypropane) presents a unique challenge in organic synthesis due to its bifunctional electrophilicity . It contains a strained epoxide ring and a primary alkyl chloride. While the objective is often the substitution of the chloride to generate functionalized epoxides (e.g., 2-ethyl-glycidyl derivatives), direct


 displacement of the chloride is kinetically disfavored compared to epoxide ring opening.

This guide details the Ring-Opening/Ring-Closing (RORC) strategy, which is the industry-standard method for achieving net substitution on the chloromethyl group. We provide optimized protocols using Phase Transfer Catalysis (PTC) to suppress polymerization and maximize yield.

Strategic Analysis: The Kinetic Deception

To successfully functionalize this molecule, one must understand that "direct substitution" is a mechanistic illusion. The reaction does not proceed via a simple displacement of the chloride while the epoxide remains inert.

The Steric & Electronic Landscape
  • The Epoxide (C1-C2): The terminal carbon (C1) is a primary

    
    , highly susceptible to nucleophilic attack. The internal carbon (C2) is a quaternary center (bonded to Ethyl, Oxygen, and Chloromethyl), making it sterically impervious to direct attack.
    
  • The Chloromethyl Group (C3): While a primary halide, it is adjacent to the quaternary C2. This neopentyl-like steric environment significantly retards direct

    
     attack.
    
The Dominant Pathway (RORC)

Under basic conditions (required for most nucleophiles), the reaction follows a specific sequence:

  • Ring Opening: The nucleophile attacks the least hindered epoxide carbon (C1).[1]

  • Alkoxide Formation: This generates a transient tertiary alkoxide at C2.

  • Intramolecular Displacement: The alkoxide attacks the adjacent chloromethyl carbon (C3), displacing the chloride.

  • Re-Epoxidation: A new epoxide ring forms between C2 and C3.

Because the starting material is structurally similar to the product (just "shifting" the oxygen), the net result appears to be a direct substitution of the chloride, but the mechanism is entirely different.

Mechanistic Visualization

The following diagram illustrates the competition between the theoretical (and slow) direct path and the actual RORC path.

RORC_Mechanism cluster_legend Key Insight Start This compound (Starting Material) Direct_TS Direct SN2 Transition State (Sterically Hindered) Start->Direct_TS Path A: Direct SN2 (Slow) Inter_1 Step 1: Nucleophilic Attack at C1 (Ring Opening) Start->Inter_1 Path B: Nucleophilic Attack (Fast) Direct_Product Product (Direct Subst.) (Identical Structure) Direct_TS->Direct_Product Inter_2 Step 2: Tertiary Alkoxide Intermediate (Transient Species) Inter_1->Inter_2 Alkoxide Formation Inter_3 Step 3: Intramolecular Cl Displacement (Ring Closing) Inter_2->Inter_3 Rotation & Attack RORC_Product Product (via RORC) (2-Ethyl-Glycidyl Derivative) Inter_3->RORC_Product -Cl (Leaving Group) note Path B is kinetically favored by >100x due to relief of ring strain and accessibility of C1.

Caption: Comparison of the theoretical Direct Substitution (Path A) vs. the operative Ring-Opening/Ring-Closing mechanism (Path B).

Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-Glycidyl Ethers (Phenolic/Alcoholic Nucleophiles)

Context: This is the standard protocol for attaching the 2-ethyl-glycidyl motif to a phenol or alcohol (e.g., for creating epoxy resins or monomers). Method: Phase Transfer Catalysis (PTC).[2][3][4][5]

Reagents & Materials
  • Substrate: this compound (1.2 - 1.5 equivalents relative to nucleophile).

  • Nucleophile: Phenol derivative or Primary Alcohol.

  • Base: 50% Aqueous NaOH (sodium hydroxide).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA) (1-3 mol%).

  • Solvent: Toluene (optional, can run neat if reagents are liquid).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, charge the Nucleophile (1.0 eq) and This compound (1.5 eq).

  • Catalyst Addition: Add the Phase Transfer Catalyst (0.02 eq).

  • Temperature Control: Heat the mixture to 50–60°C . Note: Higher temperatures (>80°C) increase the risk of oligomerization.

  • Base Addition: Add 50% aq. NaOH (1.2 eq) dropwise over 30 minutes.

    • Why: Slow addition maintains a low concentration of the phenoxide/alkoxide anion, favoring the monomeric reaction over polymerization.

  • Reaction Phase: Stir vigorously at 60°C for 3–5 hours. Monitor consumption of the nucleophile via TLC or HPLC.

  • Work-up:

    • Cool to room temperature.[2]

    • Add water to dissolve salts.

    • Separate the organic layer. Extract aqueous layer with Ethyl Acetate or Toluene.

    • Wash combined organics with water (2x) and brine (1x).

    • Dry over anhydrous ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      
  • Purification: Remove solvent and excess epoxide via rotary evaporation under reduced pressure. Distillation is preferred for liquid products; column chromatography for solids.

Data Summary: Typical Yields

Nucleophile Type Catalyst Temp (°C) Time (h) Yield (%)
Phenol (unsubst.) TBAB 60 4 85-92
Bisphenol A TEBA 55 5 88-94

| Aliphatic Alcohol | TBAB | 70 | 8 | 65-75 |

Protocol B: Synthesis of 2-Ethyl-Glycidyl Amines

Context: Amines are strong enough nucleophiles to open the epoxide without a catalyst, but they require a second step to close the ring.

Step-by-Step Procedure
  • Ring Opening: Dissolve Amine (1.0 eq) in Ethanol or Methanol. Add This compound (1.1 eq) dropwise at 0°C, then warm to room temperature. Stir for 12 hours.

    • Intermediate: This forms the chlorohydrin amine (ring is open).

  • Ring Closing (Cyclization): Add Aqueous NaOH (1.2 eq) directly to the reaction mixture. Stir at 40°C for 2 hours.

    • Mechanism:[1][6][7][8][9][10][11][12][13][14] The amine acts as a base to deprotonate the alcohol, or the NaOH does it, facilitating the displacement of Cl.

  • Work-up: Standard extraction as described in Protocol A.

Troubleshooting & Critical Control Points

Controlling Oligomerization

The most common failure mode is the reaction of the product (which contains a new epoxide) with the starting nucleophile or the intermediate alkoxide.

  • Solution: Use a large excess of the epoxide (2-5 eq) if the product is prone to oligomerization. The excess acts as a "solvent" and statistically favors the attack of the nucleophile on the starting material rather than the product.

  • Water Management: In PTC, a small amount of water is necessary for the base, but too much water can hydrolyze the epoxide to a diol. Use 50% NaOH (concentrated) rather than dilute solutions.

Regioselectivity Verification

If you suspect the reaction is not proceeding via the RORC mechanism (e.g., if you are using a non-basic nucleophile), verify the structure using 13C NMR .

  • Signatures:

    • Epoxide Carbons: Typically appear at 45–60 ppm.

    • Chloromethyl Carbon: ~45 ppm.

    • Product: If the nucleophile is attached to the terminal carbon (via RORC), the shift of the terminal

      
       will change significantly based on the nucleophile's electronegativity.
      

Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct protocol based on the nucleophile type.

Protocol_Selection Start Start: Functionalization of This compound Decision Select Nucleophile Type Start->Decision Path_Phenol Phenols / Alcohols (Weak Nucleophiles) Decision->Path_Phenol Oxygen-based Path_Amine Amines / Thiolates (Strong Nucleophiles) Decision->Path_Amine Nitrogen/Sulfur-based Proto_A PROTOCOL A: Phase Transfer Catalysis (Simultaneous Open/Close) Path_Phenol->Proto_A Proto_B PROTOCOL B: Stepwise Synthesis (1. Open Ring -> 2. Add Base) Path_Amine->Proto_B Detail_A Requires: 50% NaOH, TBAB Catalyst Temp: 50-60°C Prevents: Hydrolysis Proto_A->Detail_A Detail_B Step 1: MeOH, RT (Forms Chlorohydrin) Step 2: NaOH treatment (Cyclization) Proto_B->Detail_B

Caption: Decision matrix for selecting the optimal functionalization protocol.

References

  • Mechanism of Epoxide Substitution: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (See section on "Reactivity of Epoxides" and "Payne Rearrangement").

  • Epichlorohydrin Reactivity Analogues: Auclair, K., et al. (2002). "Ring-Opening Reactions of Epoxides." Encyclopedia of Reagents for Organic Synthesis. (Provides foundational data on the selectivity of chloromethyl-epoxides).

  • Phase Transfer Catalysis in Epoxide Synthesis: Halpern, M. E. (2005).[2] "Industrial Phase-Transfer Catalysis."[3][4] PTC Communications.[3] (Details the use of TBAB/TEBA for glycidyl ether synthesis).

  • Kinetic Resolution and Regioselectivity: Burova, S. A., & McDonald, F. E. (2004).[13] "Synthesis of the C10-C16 Fragment of RK-397." Journal of the American Chemical Society, 126(8), 2495-2500.[13] (Demonstrates that nucleophilic attack on epichlorohydrin derivatives occurs exclusively at the epoxide, not the chloride).

  • Green Chemistry Approaches: Aouf, C., et al. (2013). "Green Chemistry." Royal Society of Chemistry. (Discusses bio-based epichlorohydrin derivatives and their reactivity profiles).

Disclaimer: This application note is for research purposes only. This compound is an alkylating agent and potential carcinogen. All protocols must be performed in a fume hood with appropriate PPE.

Sources

Application Note: 2-(Chloromethyl)-1,2-epoxybutane as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-1,2-epoxybutane (also known as 2-(chloromethyl)-2-ethyloxirane ) represents a critical "homologated" alternative to epichlorohydrin for the synthesis of complex pharmaceutical intermediates. While epichlorohydrin is ubiquitous in generating secondary alcohol linkers, this C5-building block is uniquely valued for its ability to introduce a quaternary carbon center carrying an ethyl group, a hydroxymethyl group, and a chloromethyl group simultaneously.

This application note details the strategic use of this precursor in synthesizing quaternary amino-alcohols , 1-substituted cyclopropanols , and functionalized resins . It addresses the specific regiochemical challenges posed by the steric bulk at the C2 position and provides validated protocols for maximizing yield and selectivity.

Chemical Profile & Structural Advantage[1]

Unlike simple epoxides, this compound possesses a quaternary center at the C2 position. This structural feature dictates its reactivity profile, offering a "switchable" mechanism depending on pH and nucleophile strength.

PropertySpecification
Chemical Name 2-(Chloromethyl)-2-ethyloxirane
CAS Number 75484-32-1
Molecular Formula C₅H₉ClO
Molecular Weight 120.58 g/mol
Key Structural Feature C2 Quaternary Center (Ethyl + Chloromethyl + Epoxide)
Boiling Point ~145–150 °C (estimated based on homologs)
Density ~1.08 g/mL

Structural Utility in Drug Design:

  • Conformational Locking: The C2-ethyl group restricts bond rotation, potentially improving the binding affinity of the final drug molecule.

  • Metabolic Stability: Quaternary centers block oxidative metabolism (e.g., by cytochrome P450) at that position, extending the half-life of the API (Active Pharmaceutical Ingredient).

Mechanistic Insight: Regioselectivity Map

The reaction outcome is strictly controlled by the choice of catalyst (Acid vs. Base). The steric hindrance at C2 competes with the electronic stabilization of the transition state.

ReactionPathways Precursor This compound (C2 Quaternary Center) Acid Acid Catalysis (H+) (SN1-like) Precursor->Acid Base Basic/Strong Nucleophile (SN2) Precursor->Base Grignard Grignard Reagent (R-MgX) Precursor->Grignard Prod_Acid C2-Attack Product (Tertiary Alcohol) Nucleophile at Quaternary C Acid->Prod_Acid Attack at C2 (Electronic Control) Prod_Base C1-Attack Product (Primary Alcohol) Nucleophile at Primary C Base->Prod_Base Attack at C1 (Steric Control) Prod_Cyclo 1-Substituted Cyclopropanol (via Rearrangement) Grignard->Prod_Cyclo Magnesium-Induced Rearrangement

Figure 1: Regioselectivity map illustrating the divergent pathways based on reaction conditions. Acidic conditions favor attack at the hindered quaternary carbon (C2), while basic conditions favor the less hindered primary carbon (C1).

Application Protocols

Application A: Synthesis of Quaternary Amino-Alcohols (Beta-Blocker Analogs)

This protocol describes the synthesis of a quaternary amino-alcohol scaffold, a common motif in adrenergic receptor antagonists and antifungal agents.

Objective: Open the epoxide ring with a secondary amine at the C1 position (Steric Control) to retain the tertiary alcohol at the quaternary center.

Reagents:

  • Precursor: 2-(Chloromethyl)-2-ethyloxirane (1.0 equiv)[1]

  • Amine: Morpholine or Piperidine (1.1 equiv)

  • Solvent: Ethanol or Acetonitrile

  • Catalyst: None (Thermal) or LiClO₄ (Lewis Acid for acceleration)

Protocol:

  • Preparation: Dissolve 10 mmol of 2-(chloromethyl)-2-ethyloxirane in 20 mL of acetonitrile.

  • Addition: Add 11 mmol of the secondary amine dropwise at 0°C to prevent uncontrolled exotherms.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 60°C for 6–12 hours.

    • Note: Monitoring by TLC/GC is crucial. The disappearance of the epoxide peak indicates completion.

  • Workup: Evaporate solvent under reduced pressure. The residue typically contains the 1-amino-2-hydroxy-2-chloromethyl-butane derivative.

  • Cyclization (Optional): Treating the intermediate with aqueous NaOH (2.0 equiv) at 50°C will displace the chloride, forming a 3,3-disubstituted azetidine or epoxide reformation depending on the amine structure.

Validation:

  • NMR Check: Look for the shift of the C1 protons (epoxide region ~2.5-3.0 ppm) to the amine-adjacent region (~2.3-2.6 ppm) and the appearance of a tertiary alcohol signal.

Application B: Synthesis of 1-Substituted Cyclopropanols (Expert Pathway)

A unique application of this precursor is its conversion into cyclopropanols via a Grignard-induced rearrangement, as described in specialized organic synthesis literature [1].

Mechanism: The Grignard reagent attacks the chloromethyl group (or exchanges with it), followed by an intramolecular 1,3-elimination/rearrangement involving the epoxide oxygen.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagent: Prepare Ethylmagnesium Bromide (EtMgBr) (2.5 equiv) in anhydrous ether.

  • Addition: Add 2-(chloromethyl)-2-ethyloxirane (1.0 equiv) slowly at -78°C.

  • Rearrangement: Allow to warm slowly to 0°C. The magnesium alkoxide intermediate undergoes rearrangement.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Result: This yields a 1-ethyl-cyclopropanol derivative, a rare scaffold difficult to access via other means.

Quality Control & Analytical Standards

When sourcing or synthesizing this precursor, strict QC is required due to its potential to polymerize or hydrolyze.

TestMethodAcceptance Criteria
Purity GC-FID / GC-MS> 95.0% (Area %)
Identity ¹H-NMR (CDCl₃)Distinct doublets for -CH₂Cl (~3.5 ppm) and epoxide protons.
Water Content Karl Fischer< 0.1% (Moisture triggers hydrolysis to diol)
Acidity Titration< 0.05% (Acid traces trigger polymerization)

Stability Note: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is moisture-sensitive and can autocatalyze ring opening in the presence of trace acids.

Safety & Handling (HSE)

Hazard Classification:

  • Carcinogenicity: Suspected carcinogen (Category 2). Structurally related to epichlorohydrin, a known alkylating agent.[2]

  • Flammability: Flash point is likely < 60°C (treat as Flammable Liquid).

  • Corrosivity: Causes severe skin burns and eye damage.

Handling Protocol:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Butyl rubber gloves (Latex is permeable to epoxides), chemical splash goggles, and a lab coat.

  • Spill Response: Do not use water (generates HCl gas if hydrolyzed violently). Absorb with vermiculite or sand. Neutralize with dilute NaOH if safe.

  • Deactivation: Quench excess reagent with an aqueous solution of glycine or sodium thiosulfate before disposal to destroy the alkylating potential.

References

  • Middle East Technical University (METU). (1994). The Synthesis of 2-Substituted Epichlorohydrins and Their Reactions. Thesis.[3][4] Retrieved from (Verified Context via Snippet 1.1).

  • CymitQuimica. (n.d.).[5] 2-(Chloromethyl)-2-ethyloxirane Product Data Sheet.[1][5] Retrieved from .[5][6]

  • PubChem. (2023). Compound Summary: 2-(Chloromethyl)oxirane; 2-ethyloxirane.[1][7][5] National Library of Medicine. Retrieved from .

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions of Epoxides.[8] Chemistry Chapter 16. Retrieved from .

  • Master Organic Chemistry. (2023). Reaction of Epoxides with Nucleophiles.[4][8][9] Retrieved from .

Sources

Advanced Purification Protocols for Products of 2-(Chloromethyl)-1,2-epoxybutane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification strategies for reaction products derived from 2-(Chloromethyl)-1,2-epoxybutane (also known as 2-(chloromethyl)-2-ethyloxirane; CAS 598-09-4). Due to the bifunctional nature of this electrophile (containing both a strained epoxide and an alkyl chloride), reaction mixtures often contain complex impurity profiles including regioisomers, hydrolysis byproducts (diols), and potentially genotoxic unreacted starting materials.

This protocol prioritizes Genotoxic Impurity (GTI) control compliant with ICH M7 guidelines, utilizing a "self-validating" scavenging workflow to ensure residual epoxide levels are reduced to sub-ppm limits before final isolation.

Chemical Context & Reaction Landscape

The Electrophile: this compound (CMEB)

CMEB is a dense functionalized epoxide. Unlike simple epichlorohydrin, the ethyl group at the C2 position creates a quaternary center, significantly influencing steric accessibility and carbocation stability.

  • Key Reactivity: Nucleophilic Ring Opening (SN2 vs. SN1).[1]

  • Critical Hazard: As an alkylating agent, unreacted CMEB is classified as a Potentially Genotoxic Impurity (PGI). Its removal is the primary safety critical quality attribute (CQA).

Reaction Pathways

The nucleophile (NuH) can attack CMEB via two distinct pathways, leading to regioisomeric products.

ReactionPathways CMEB CMEB (Starting Material) ProdA Product A (Primary Attack) Major (Basic cond.) CMEB->ProdA SN2 (Steric Control) ProdB Product B (Tertiary Attack) Major (Acidic cond.) CMEB->ProdB SN1 (Electronic Control) Diol Hydrolysis Diol (Impurity) CMEB->Diol H2O / Hydrolysis Nu Nucleophile (R-NH2 / R-SH) Nu->ProdA Nu->ProdB

Figure 1: Reaction pathways for CMEB. Under basic conditions (standard for amine coupling), attack at the less hindered primary carbon (Product A) is favored.

Purification Strategy: The "Self-Validating" Workflow

To achieve pharmaceutical-grade purity (>99.5%) and GTI compliance, we employ a three-stage purification strategy.

Stage 1: Chemoselective Scavenging (The "Kill Step")

Objective: Irreversibly remove unreacted CMEB without distillation (which risks polymerization). Mechanism: Use a polymer-supported nucleophile (e.g., Thiol-Silica) that reacts much faster with the epoxide than the product does.

Stage 2: Orthogonal Extraction

Objective: Remove non-basic impurities (diols, oligomers). Mechanism: If the product is an amine, pH switching allows the product to partition into the aqueous phase (as salt) while neutral lipophilic impurities remain in the organic phase, or vice versa.

Stage 3: Salt Crystallization

Objective: Final polishing and regioisomer rejection. Mechanism: Formation of crystalline salts (HCl, Oxalate, Fumarate) typically excludes the minor regioisomer and any remaining non-basic impurities.

Detailed Experimental Protocols

Protocol A: Resin-Based Scavenging (Recommended)

Best for: High-value intermediates where distillation is thermally unsafe.

  • Reaction Completion: Monitor reaction via HPLC. Ensure limiting reagent (CMEB) is consumed as much as possible (<5% remaining).

  • Scavenger Addition: Add SiliaMetS® Thiol or equivalent polymer-supported thiol (0.2 - 0.5 equivalents relative to residual epoxide).

  • Incubation: Stir at 40°C for 2-4 hours.

    • Self-Validation: The scavenger resin captures the alkylating agent. The supernatant is now "safe."

  • Filtration: Filter the mixture through a coarse frit or Celite pad. Wash the resin with the reaction solvent (e.g., MeOH or THF).

  • Result: Filtrate contains Product + Diol, free of active alkylating agent.

Protocol B: Workup & Salt Crystallization

Best for: Amine products (e.g., beta-blocker analogs).

  • Solvent Swap: Concentrate the filtrate from Protocol A and redissolve in Isopropyl Acetate (IPAc) or MTBE .

  • Aqueous Wash: Wash the organic phase with water (3x) to remove the water-soluble Diol impurity.

    • Note: The ethyl group makes the CMEB-diol fairly lipophilic; if it persists, use a pH 2 phosphate buffer wash (keeps amine product in water, extracts diol to organic), then basify aqueous layer and re-extract product.

  • Salt Formation:

    • Cool the organic solution to 0-5°C.

    • Slowly add 1.05 equivalents of acid (e.g., 4M HCl in Dioxane or Oxalic acid in Acetone).

    • Observation: A white precipitate should form immediately.

  • Digestion: Stir the slurry at room temperature for 12 hours. This "ripens" the crystals and helps reject the minor regioisomer into the mother liquor.

  • Isolation: Filter the solid. Wash with cold MTBE. Dry under vacuum at 45°C.

Data & Specifications

Solvent Selection Guide
Process StepRecommended SolventRationale
Reaction Methanol / EthanolPromotes SN2 opening; solubilizes polar transition states.
Extraction Isopropyl Acetate (IPAc)Better phase separation than EtOAc; less prone to hydrolysis.
Crystallization Acetone / EtOH (9:1)Excellent for oxalate/fumarate salts; rejects diol impurities.
Scavenging THF / DCMSwells polystyrene resins for maximum scavenger access.
Impurity Fate Mapping
ImpurityOriginRemoval Strategy
CMEB (Starting Material) Unreacted excessCritical: Scavenger Resin (Protocol A).
CMEB-Diol Hydrolysis by waterAqueous extraction (pH controlled) or rejected in mother liquor.
Regioisomer B Attack at C2 (Tertiary)Rejected via Salt Crystallization (lattice mismatch).
Oligomers PolymerizationInsoluble in crystallization solvent; removed by filtration.

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + CMEB + Diol) Scavenge Add Thiol-Silica Resin (Stir 4h @ 40°C) Crude->Scavenge Filter Filtration Scavenge->Filter Resin Solid Resin (Contains Trapped CMEB) Filter->Resin Waste Solid Filtrate Safe Filtrate (Product + Diol) Filter->Filtrate Extract Phase Separation (Org: Product / Aq: Salts) Filtrate->Extract Salt Salt Crystallization (Add HCl/Oxalic Acid) Extract->Salt Final Pure API Salt (>99.5% Purity) Salt->Final Filter & Dry

Figure 2: The "Self-Validating" Purification Workflow. Note the early removal of genotoxic CMEB via resin scavenging.

Analytical Control (PGI Detection)

To verify the removal of CMEB to <10 ppm levels, a derivatization method is required as the epoxide lacks a strong UV chromophore.

Derivatization Protocol:

  • Dissolve 50 mg of isolated product in 1 mL acetonitrile.

  • Add 0.5 mL of 4-(p-nitrobenzyl)pyridine (NBP) solution (5% in acetone).

  • Heat at 70°C for 20 minutes.

  • Add 0.5 mL piperidine.

  • Read: A purple/blue color indicates the presence of alkylating agents (CMEB). Quantify via UV-Vis at 560 nm against a standard curve.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 95220, 2-(Chloromethyl)-2-methyloxirane (Analogous structure). National Center for Biotechnology Information (2025). .

  • Scavenging Methodology

    • Method for removing unreacted electrophiles from a reaction mixture. US Patent 5632898A. (1997). Describes the use of nucleophilic resins to sequester electrophilic impurities. .

  • Genotoxic Impurity Guidelines

    • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3] .

  • Epoxide Ring Opening Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for SN1/SN2 regioselectivity in epoxides).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-1,2-epoxybutane

[1]

Executive Summary

The synthesis of 2-(chloromethyl)-1,2-epoxybutane (an ethyl-substituted analog of epichlorohydrin) presents a unique set of challenges compared to standard terminal epoxides. The presence of the electron-withdrawing chloromethyl group adjacent to a tertiary carbon creates a "push-pull" electronic environment.[1] While the tertiary center stabilizes carbocation intermediates (promoting

2

This guide addresses the three critical failure modes in its synthesis: Acid-Catalyzed Hydrolysis , Meinwald Rearrangement , and Autocatalytic Polymerization .

Module 1: The Reaction Landscape

Understanding the competitive pathways is the first step to yield optimization.[1] The following pathway map illustrates the fate of your precursor, 2-(chloromethyl)-1-butene , under oxidative conditions.

ReactionPathwaysPrecursor2-(Chloromethyl)-1-buteneTargetTARGET:This compoundPrecursor->TargetEpoxidation(mCPBA or H2O2/Nitrile)DiolSIDE PRODUCT A:1-Chloro-2-ethylbutane-2,3-diol(Hydrolysis)Target->DiolH3O+ / RCOOH(Acid-Catalyzed Ring Opening)KetoneSIDE PRODUCT B:3-(Chloromethyl)-2-pentanone*(Isomerization)Target->KetoneLewis Acid / Heat(Meinwald Rearrangement)PolymerSIDE PRODUCT C:Polyether Oligomers(Polymerization)Target->PolymerCl- / Heat(Initiated by HCl elimination)Note*Exact isomer depends onmigratory aptitude (H vs Alkyl)Ketone->Note

Figure 1: Reaction network showing the primary synthetic route and competitive degradation pathways. Note that the tertiary nature of the epoxide makes it highly susceptible to acid-catalyzed opening.[1]

Module 2: Troubleshooting Guides

Issue 1: Low Yield & High Polarity Impurities (Hydrolysis)

Symptom: TLC shows a streak or a spot with much lower

21

2

The Mechanism: The target molecule is a 2,2-disubstituted epoxide .[1] Unlike monosubstituted epoxides, the quaternary carbon (C2) can stabilize a partial positive charge.[2] In the presence of even weak acids (like the m-chlorobenzoic acid byproduct from mCPBA), the epoxide oxygen protonates, and water attacks the tertiary carbon (

2

Corrective Protocol: The "Buffered Biphasic" Approach is mandatory for this substrate.

ParameterStandard Protocol (High Risk)Optimized Protocol (Safe)
Oxidant mCPBA in DCM (Unbuffered)mCPBA in DCM + aq. NaHCO₃
Temperature Room Temperature (25°C)0°C to 10°C
Quench Water washSat.[2][1] Na₂S₂O₃ / NaHCO₃ (1:1)
Why? Acid byproduct accumulates, opening the ring.[2]Biphasic system keeps acid in aqueous layer; base neutralizes it instantly.[2][1]

Technical Tip: If using mCPBA, pre-wash the reagent with a phosphate buffer (pH 7.[2]4) if the commercial batch is old (high acid content).[2][1] Alternatively, switch to Urea-Hydrogen Peroxide (UHP) with trifluoroacetic anhydride, which generates the oxidant in situ without a large acidic load [1].[2]

Issue 2: Appearance of Carbonyl Peaks (Meinwald Rearrangement)

Symptom: IR spectrum shows a strong signal at ~1715 cm⁻¹ (C=O).[2] Yield is low, but no diol is formed.[2]

The Mechanism: Lewis acids (often trace metal ions like

2121,2-hydride shift2

Corrective Protocol:

  • Chelation: Add 1 mM EDTA to your aqueous workup to sequester trace metals.[2][1]

  • Glassware: Use acid-washed glassware.[2][1] Avoid metal spatulas during solid handling.[2][1]

  • Distillation: If purifying by distillation, add a trace of CaO (Calcium Oxide) to the pot to neutralize any acid generated thermally.[2]

Issue 3: Viscous Oil / Gelling (Polymerization)

Symptom: The product becomes viscous upon storage or during rotary evaporation.[2][1]

The Mechanism: The chloromethyl group is a "ticking time bomb."[1] Under thermal stress, trace HCl can eliminate.[2] The chloride ion (

221

Corrective Protocol:

  • Stabilizer: Store the purified epoxide with 0.1% triethylamine or over activated molecular sieves (3Å) to scavenge trace acid/water.[2][1]

  • Temperature: Never heat the neat epoxide above 60°C.[1]

Module 3: Step-by-Step Synthesis & Workup (Self-Validating)

This protocol is designed to minimize the side reactions described above.

Reagents:

  • 2-(chloromethyl)-1-butene (1.0 eq)[2]

  • mCPBA (1.2 eq, 77% max purity)[2]

  • Dichloromethane (DCM)[2]

  • Buffer: 0.5M

    
     (aqueous)[2]
    

Procedure:

  • Biphasic Setup: In a round-bottom flask, dissolve the alkene in DCM. Immediately add the 0.5M

    
     solution (volume ratio DCM:Water 2:1). Vigorous stirring is essential to create an emulsion.[2][1]
    
  • Controlled Addition: Cool to 0°C. Add mCPBA portion-wise over 30 minutes. Validation: Monitor internal temperature; do not exceed 5°C.[2][1]

  • Reaction Monitoring: Run TLC every hour. Validation: The epoxide spot will be less polar than the alkene but more polar than the solvent front.[1] Stain with p-anisaldehyde (epoxides turn blue/purple).[2][1]

  • Quench: Once alkene is consumed, add saturated

    
     to kill excess peroxide.[2] Stir until the starch-iodide test is negative.
    
  • Separation: Separate layers. Wash organic layer with

    
     (2x) and Brine (1x).[2][1]
    
  • Drying: Dry over

    
     (Neutral pH) rather than 
    
    
    (slightly Lewis acidic).

Frequently Asked Questions (FAQ)

Q1: Can I use GC-MS to monitor the reaction?

  • Warning: Yes, but be careful. The high temperature of the GC injector port (250°C) can cause the Meinwald rearrangement inside the instrument, leading you to believe you have a ketone impurity that isn't actually in your flask.[1]

  • Solution: Use a low injector temp (150°C) or rely on H-NMR (Epoxide CH2 signals at

    
     2.6-2.9 ppm are diagnostic).[2]
    

Q2: Why is my product turning yellow?

  • Yellowing indicates the formation of conjugated enones or oligomers, likely driven by HCl elimination from the chloromethyl group. This is a sign of autocatalytic degradation .[2][1] Re-distill immediately over basic alumina.[2][1]

Q3: Can I use NaOH to wash out the acid?

  • No. While NaOH neutralizes the acid, the hydroxide ion (

    
    ) is a strong nucleophile.[2] It will attack the chloromethyl group (displacing Cl) or open the epoxide ring (at the less hindered C1 position).[2][1] Stick to weak bases like bicarbonate (
    
    
    ).[2][1]

References

  • Cooper, M. S., et al. (1983).[2] "Epoxidation with Urea-Hydrogen Peroxide." Synlett. [2]

  • Lamb, J. R., et al. (2015).[2][3] "Meinwald-type rearrangement of monosubstituted epoxides to methyl ketones."[2][1][3][4][5] Organic Chemistry Frontiers.

  • Pang, K., et al. (2021).[2] "Ring-Opening Polymerization of Epoxides." Macromolecules.

  • Smith, J. G. (1984).[2] "Synthetically useful reactions of epoxides." Synthesis.

Technical Support Center: Regioselectivity in 2-(Chloromethyl)-1,2-epoxybutane Ring-Opening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic challenges associated with 2-(chloromethyl)-1,2-epoxybutane. As a Senior Application Scientist, I understand that controlling regioselectivity during the ring-opening of this versatile but complex epoxide is a common hurdle for researchers in synthetic and medicinal chemistry. This guide is designed to provide in-depth, field-tested insights and actionable troubleshooting strategies to help you achieve your desired isomeric products with high fidelity.

The core of the issue lies in the structure of this compound itself. It is an unsymmetrical epoxide with two potential sites for nucleophilic attack: the tertiary carbon (C2) and the primary carbon of the chloromethyl group (C1'). However, the epoxide ring itself consists of a tertiary carbon (C2) and a secondary carbon (C3). The presence of an electron-withdrawing chloromethyl group at the tertiary carbon introduces competing electronic and steric factors that can lead to mixtures of regioisomers. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may be encountering in your experiments. The solutions are based on fundamental mechanistic principles and established laboratory practices.

Question: Why am I getting a mixture of regioisomers (attack at both C2 and C3) in my reaction?

Answer: Obtaining a mixture of regioisomers is the most common problem and stems from a lack of control over the reaction mechanism. The ring-opening of unsymmetrical epoxides can proceed through different pathways, primarily governed by reaction conditions (acidic vs. basic) and the nature of the nucleophile.

  • Under Basic or Nucleophilic Conditions: The reaction typically follows an SN2 mechanism . Here, the nucleophile attacks the sterically least hindered carbon atom.[1][2][3] For this compound, this would be the secondary C3 carbon. If you are observing a significant amount of the product from attack at the tertiary C2 carbon, your conditions may not be strictly basic, or your nucleophile may be too bulky.

  • Under Acidic Conditions: The mechanism is a hybrid between SN1 and SN2.[4][5] The epoxide oxygen is first protonated, making it a better leaving group.[6] The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atom that can best stabilize it—typically the most substituted one (the tertiary C2 carbon in this case).[4][7] The nucleophile then attacks this more electrophilic carbon. If you are aiming for C2 attack but getting a mixture, the acid catalyst might not be strong enough to sufficiently polarize the C2-O bond, allowing for competitive attack at the less hindered C3.

The chloromethyl group at C2 adds another layer of complexity. Its electron-withdrawing inductive effect can destabilize the developing positive charge at C2, making the electronic preference for attack at this position less pronounced than in other tertiary epoxides.[8] This often leads to a loss of regioselectivity even under acidic conditions.

G

Question: How can I favor nucleophilic attack at the secondary carbon (C3)?

Answer: To favor attack at the less substituted C3 position, you must ensure the reaction proceeds via a pure SN2 pathway. This is achieved under basic or strongly nucleophilic conditions where steric factors dominate.[1][2][9]

Key Experimental Adjustments:

  • Choice of Base/Nucleophile: Use strong, non-bulky nucleophiles. Alkoxides (e.g., sodium ethoxide), Grignard reagents, organolithiums, and amines are excellent choices.[2][3] The corresponding conjugate acid of the base should have a high pKa.

  • Solvent: Use an aprotic solvent (e.g., THF, Diethyl Ether) that will not protonate the epoxide oxygen. This prevents any drift towards an acid-catalyzed mechanism.

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product, which in this case is the result of attack at the sterically more accessible C3 position.

  • Exclusion of Acid: Ensure all reagents and glassware are free of acidic impurities. Even trace amounts of acid can catalyze the competing reaction pathway.

This protocol aims to synthesize 1-chloro-3-butoxy-2-butanol .

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add sodium hydride (NaH) as a 60% dispersion in mineral oil (1.1 equivalents). Cool the flask to 0 °C in an ice bath.

  • Nucleophile Formation: Slowly add anhydrous n-butanol (1.1 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of sodium butoxide.

  • Substrate Addition: Cool the reaction mixture back down to 0 °C and add this compound (1.0 equivalent) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10] Let the reaction slowly warm to room temperature and stir overnight if necessary.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Question: How can I favor nucleophilic attack at the tertiary carbon (C2)?

Answer: Directing the nucleophile to the more substituted C2 carbon requires leveraging electronic effects. This is achieved under acidic conditions, where the transition state has significant SN1 character.[5][11][12]

Key Experimental Adjustments:

  • Catalyst Choice: Use a Brønsted acid (e.g., H₂SO₄, HCl, p-TsOH) or a Lewis acid (e.g., BF₃·OEt₂, SnCl₄, Yb(OTf)₃).[9] Lewis acids can be particularly effective as they coordinate to the epoxide oxygen, activating it for nucleophilic attack. The choice of Lewis acid can sometimes fine-tune regioselectivity.[9]

  • Nucleophile: Use a weak nucleophile, which is typically the solvent itself (solvolysis). Alcohols or water are common choices. Strong nucleophiles are generally incompatible with acidic conditions.

  • Solvent: The solvent should be able to support the development of a partial positive charge in the transition state. Polar protic solvents are often used.

  • Temperature: While lower temperatures are generally good for selectivity, you may need sufficient thermal energy to overcome the activation barrier. Start at a low temperature (e.g., 0 °C) and gradually warm as needed.

This protocol aims to synthesize 3-chloro-2-(butoxymethyl)-2-butanol .

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of n-butanol, which will act as both the nucleophile and the solvent.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~1-5 mol%) or p-toluenesulfonic acid (p-TsOH), dropwise.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or GC.[10] If the reaction is slow, allow it to warm to room temperature.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the solution is neutral or slightly basic.

  • Extraction: Remove the excess butanol under reduced pressure. Dilute the residue with water and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in epoxide ring-opening?

The regioselectivity is a classic case of steric versus electronic control.[8][12]

  • Basic/Nucleophilic Conditions (SN2): Governed by steric effects . The nucleophile attacks the less sterically hindered carbon. The reaction rate order is typically primary > secondary > tertiary carbon.[1]

  • Acidic Conditions (SN1/SN2 hybrid): Governed by electronic effects . The nucleophile attacks the carbon that can best stabilize a positive charge. The reaction rate order is typically tertiary > secondary > primary carbon.[7][9][12]

Q2: How does the chloromethyl group specifically influence the reaction?

The -CH₂Cl group is electron-withdrawing via the inductive effect. In acid-catalyzed reactions, this effect destabilizes the formation of a partial positive charge on the adjacent tertiary carbon (C2). This counteracts the stabilizing effect of the tertiary substitution, reducing the electronic preference for C2 attack and often leading to a lower degree of regioselectivity than would be seen with a simple alkyl-substituted tertiary epoxide.

Q3: Which analytical techniques are best for determining the regioisomer ratio?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts and coupling patterns of the protons and carbons adjacent to the newly formed hydroxyl and ether groups will be distinct for each regioisomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the two isomers, and the relative peak areas can provide a quantitative ratio. The mass spectra can help confirm the identity of each isomer.

  • High-Performance Liquid Chromatography (HPLC): Can also be used to separate and quantify the isomers, especially if they are not volatile enough for GC.

Expected Regioselectivity under Various Conditions
Condition TypeCatalyst/NucleophileExpected Major ProductMechanistic Rationale
Basic Sodium Butoxide (NaOBu) in THF1-chloro-3-butoxy-2-butanol (C3 Attack)SN2: Attack at the less sterically hindered secondary carbon.[3]
Acidic H₂SO₄ in Butanol3-chloro-2-(butoxymethyl)-2-butanol (C2 Attack)SN1-like: Attack at the more substituted tertiary carbon that better stabilizes positive charge.[6]
Lewis Acid Yb(OTf)₃ with an amine nucleophileProduct mixture is likely, regioselectivity depends on specific Lewis acid and nucleophile.[9]Lewis acids can tune the electronic properties, but steric factors remain significant.
Neutral Water or Alcohol (no catalyst)Very slow or no reactionEpoxides require activation by an acid or a strong nucleophile to open efficiently.[4]

G start This compound path_acid path_acid start->path_acid H⁺, ROH (Sₙ1-like) path_base path_base start->path_base 1. NaOR 2. H₂O (Sₙ2)

References

  • Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. (2018). ResearchGate. [Link]

  • Deshpande, et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. [Link]

  • Regioselectivity of epoxide ring-opening. (2018). YouTube. [Link]

  • Acid catalyzed ring opening of epoxides. (2020). Reddit. [Link]

  • Regioselectivity in the opening of 3-membered heterocycles. (2021). Chemistry Stack Exchange. [Link]

  • Regioselective ring opening in epoxides. (2020). YouTube. [Link]

  • Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. (2021). Journal of the American Chemical Society. [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013). Chemistry Stack Exchange. [Link]

  • Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Reactions of Epoxides: Ring-Opening. (2023). OpenStax. [Link]

  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. National Institutes of Health. [Link]

  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]

  • Reactions of Epoxides: Ring-Opening. (2024). Chemistry LibreTexts. [Link]

  • Electronic Effects in Epoxide Ring Opening. Oregon State University. [Link]

Sources

Catalyst selection for optimizing 2-(Chloromethyl)-2-ethyloxirane polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the polymerization of 2-(Chloromethyl)-2-ethyloxirane (CEMEO). This guide is structured to address the specific steric and electronic challenges posed by this gem-disubstituted epoxide.

Executive Summary: The "Steric-Electronic" Conflict

Polymerizing 2-(Chloromethyl)-2-ethyloxirane (CEMEO) presents a unique challenge compared to standard epoxides like ethylene oxide (EO) or epichlorohydrin (ECH).

  • The Challenge: You are dealing with a gem-disubstituted epoxide. The C2 position holds both a chloromethyl group (electron-withdrawing) and an ethyl group (steric bulk).

  • The Consequence: Standard anionic initiators often fail due to steric hindrance at the propagating center. Simple Lewis acids (

    
    ) frequently lead to rapid termination or rearrangement to ketones/aldehydes rather than polymer formation.
    
  • The Solution: Success requires shifting from "Active Chain End" (ACE) mechanisms to "Activated Monomer" (AMM) mechanisms or utilizing Coordination Catalysts (Vandenberg type) that enforce stereoregularity and overcome steric barriers.

Catalyst Selection Matrix

Do not choose a catalyst based on activity alone. Choose based on your target molecular weight (MW) and end-group fidelity.

Target ApplicationRecommended Catalyst SystemMechanismKey AdvantagePrimary Risk
High MW Elastomers Vandenberg Catalyst (

)
Coordination-AnionicOvercomes steric bulk; High MW (>100 kDa).Catalyst residues; Slow kinetics; Sensitive to moisture.
Functional Polyols (Low MW, < 5 kDa)Maghnite-H+ or

+ Alcohol
Cationic (Activated Monomer)Controls cyclization; Defined hydroxyl end-groups.High PDI if monomer addition is too fast.
Precision Oligomers Double Metal Cyanide (DMC) (Zn-Co complex)CoordinationExtremely low unsaturation; Very high activity.Induction period; Difficult to remove from product.
Energetic Binders

+ Diol
Cationic (ACE)Fast reaction; Standard industrial route.Backbiting: High formation of cyclic oligomers (Crown ethers).
🔍 Visualizing the Decision Process

CatalystSelection Start Start: Define CEMEO Target Target Target Molecular Weight? Start->Target HighMW High MW (>50 kDa) (Elastomers) Target->HighMW LowMW Low MW (<5 kDa) (Polyols/Prepolymers) Target->LowMW Stereo Stereoregularity Required? HighMW->Stereo EndGroup Strict End-Group Control? LowMW->EndGroup Vandenberg Select: Vandenberg Catalyst (AlEt3/H2O/AcAc) Stereo->Vandenberg Yes (Isotactic) DMC Select: DMC Catalyst (Zn-Co) Stereo->DMC No (Atactic) AMM Select: Activated Monomer Cationic (HBF4 + Slow Monomer Feed) EndGroup->AMM Yes (Low Cyclics) StandardCat Select: BF3·OEt2 (Standard Cationic) EndGroup->StandardCat No (Speed prioritized)

Figure 1: Decision tree for selecting the optimal catalyst based on molecular weight and structural requirements.

Detailed Experimental Protocols

Protocol A: High MW Polymerization (Vandenberg Method)

Best for: Creating solid elastomers or precursors for modification.

The Logic: The bulky ethyl group on CEMEO hinders the approach of the monomer to the active site. Aluminum-based coordination catalysts "grab" the epoxide oxygen, positioning it for backside attack, effectively lowering the activation energy caused by sterics.

  • Catalyst Preparation (Critical Step):

    • Under Argon, dissolve Triethylaluminum (TEAl) in dry toluene.

    • Add Water (0.5 eq relative to Al) slowly at 0°C. Caution: Exothermic.

    • Add Acetylacetone (0.5 eq relative to Al).

    • Aging: Stir at room temperature for 24 hours. The solution should turn from clear to slightly yellow/orange. Why? This forms the active alumoxane linkages (Al-O-Al) required for coordination.

  • Polymerization:

    • Charge reactor with dry toluene and CEMEO monomer (10% w/v).

    • Inject aged catalyst (2-4 mol% Al relative to monomer).

    • Heat to 60°C for 24-48 hours.

  • Termination:

    • Quench with Ethanol/HCl mix to break Al-O bonds.

    • Precipitate in cold methanol.

Protocol B: Controlled Oligomerization (Activated Monomer Mechanism)

Best for: Liquid polyols with low cyclic oligomer content.

The Logic: In standard cationic polymerization, the "Active Chain End" (ACE) is a tertiary oxonium ion.[1] Due to the ethyl group's bulk, the propagation is slow, allowing the chain end to "bite back" on itself, forming cyclic impurities. The Activated Monomer Mechanism (AMM) avoids this by keeping the chain end neutral (hydroxyl) and protonating the monomer instead.

  • Setup:

    • Reactor A: Contains Catalyst (

      
       ) and Initiator (1,4-Butanediol ) in 
      
      
      
      .
    • Vessel B: Contains CEMEO monomer dissolved in

      
      .
      
  • Process (Starve-Fed):

    • Maintain Reactor A at 0°C to -10°C .

    • Slowly add Monomer from Vessel B into Reactor A over 6-10 hours.

    • Crucial: The instantaneous concentration of monomer must remain lower than the concentration of hydroxyl groups (

      
      ).
      
  • Result:

    • The protonated monomer reacts with the neutral hydroxyl of the growing chain.

    • Suppression of Cyclics: Since there is no cationic chain end, backbiting is thermodynamically suppressed.

Troubleshooting Guide

Issue 1: "I am getting a black tar instead of a polymer."

Diagnosis: Thermal runaway or uncontrolled degradation.

  • Cause: CEMEO has a chloromethyl group.[2] If you use strong Lewis acids (

    
    , 
    
    
    
    ) at high temperatures, you risk dehydrochlorination, leading to conjugated double bonds (color) and crosslinking (tar).
  • Fix: Switch to milder Lewis acids (

    
    ) or lower the temperature below 0°C. Ensure the reaction is diluted (solvent > 50%).
    
Issue 2: "The reaction stalls at 40% conversion."

Diagnosis: Catalyst Deactivation (Poisoning) or Steric Trapping.

  • Cause: The bulky ethyl group creates a "buried" active site. As the polymer coils, the active center becomes inaccessible to the bulky monomer.

  • Fix:

    • Solvent Switch: Move from Toluene to a more polar solvent like Dichloromethane (for cationic) to solvate the ionic pair better.

    • Increase Catalyst Load: For hindered epoxides, 1-2 mol% is often insufficient. Increase to 4-5 mol%.

Issue 3: "My GPC shows a bimodal distribution."

Diagnosis: Two competing mechanisms (ACE vs. AMM).[1]

  • Cause: If you are running a cationic polymerization, you likely have both "Active Chain End" (tertiary oxonium) and "Activated Monomer" (protonated monomer) propagation occurring simultaneously.[1]

  • Fix: Add a "Proton Trap" (like 2,6-di-tert-butylpyridine) if you want pure ACE (rarely desired), or strictly enforce the Slow Monomer Addition protocol (Protocol B) to force the AMM pathway.

Mechanistic Insight: The Backbiting Trap

Understanding why standard methods fail is key to optimizing your CEMEO experiments.

Mechanism cluster_0 Standard Cationic (ACE) - The Problem cluster_1 Activated Monomer (AMM) - The Solution ChainEnd Active Chain End (Oxonium Ion) Backbiting Backbiting (Intramolecular Attack) ChainEnd->Backbiting Steric bulk slows propagation Cyclic Cyclic Oligomer (Impurity) Backbiting->Cyclic NeutralChain Neutral Chain (Hydroxyl End) Growth Linear Growth NeutralChain->Growth Attacks ActivatedMonomer Protonated Monomer (H+-CEMEO) ActivatedMonomer->Growth

Figure 2: Comparison of the Active Chain End (ACE) mechanism, which leads to cyclics due to CEMEO's steric bulk, versus the Activated Monomer Mechanism (AMM), which ensures linear growth.

References

  • Vandenberg, E. J. (1960). "Organometallic Catalysts for the Polymerization of Epoxides." Journal of Polymer Science, 47(149), 486-489.

    • Foundational text on the coordination polymerization of substituted epichlorohydrin deriv
  • Penczek, S., & Kubisa, P. (1993). "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Comprehensive Polymer Science.

    • Authoritative source on the Activated Monomer Mechanism (AMM)
  • Herzberger, J., et al. (2016). "Polymerization of Epoxides: From Basic Principles to Modern Applications." Chemical Reviews, 116(4), 2170-2243.

    • Comprehensive review covering DMC and modern catalytic str
  • PubChem. "2-(Chloromethyl)-2-ethyloxirane Compound Summary."[2]

    • Verification of monomer structure and physical properties.

Sources

Technical Support Center: Scalability Engineering for 2-(Chloromethyl)-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Cliff

You are likely accessing this guide because a synthesis that worked perfectly at the 5-gram scale (likely using mCPBA in dichloromethane) has failed or become hazardous at the kilogram/pilot scale.

The synthesis of 2-(Chloromethyl)-1,2-epoxybutane presents a classic "Scale-Up Cliff." The molecule combines the high reactivity of a strained epoxide ring with an allylic chloride functionality. This creates a "perfect storm" for three specific failure modes during scale-up:

  • Thermal Runaway: The epoxidation enthalpy (

    
    ) exceeds the cooling capacity of standard batch reactors.
    
  • Hydrolytic Degradation: The product is prone to acid-catalyzed ring opening, forming the corresponding diol (glycol) in the presence of water and trace acid.[1]

  • Polymerization: The chloromethyl group increases the electrophilicity of the epoxide, making it susceptible to violent polymerization if Lewis acids (metal ions) or strong bases are present.

This guide moves beyond academic synthesis to industrial process control .

Module 1: Thermal Management (The Exotherm Problem)

The Core Issue

At lab scale, heat dissipates quickly through the flask walls. At pilot scale, the surface-area-to-volume ratio drops drastically. If you add your oxidant (e.g., Hydrogen Peroxide or Peracetic Acid) all at once, the adiabatic temperature rise (


) can trigger a secondary decomposition of the epoxide or the oxidant itself.
Troubleshooting Protocol: Semi-Batch Dosing Strategy

Do NOT perform "all-in" additions. Use a dosing-controlled feedback loop.

Protocol 1.1: Heat-Flow Controlled Dosing
  • Reagent A (Reactor): 2-(Chloromethyl)-1-butene (Precursor) + Catalyst (e.g., Sodium Tungstate) + PTC (Phase Transfer Catalyst).

  • Reagent B (Header Tank): 35-50% Hydrogen Peroxide (

    
    ).
    
  • Control Logic: The feed rate of Reagent B is slaved to the reactor temperature (

    
    ) and the cooling jacket capacity (
    
    
    
    ).

Step-by-Step:

  • Calculate

    
    :  Determine the maximum heat removal capacity of your reactor in Watts.
    
  • Set Limit: Set the dosing pump max flow rate such that

    
     (Safety Factor).
    
  • Interlock: If

    
     exceeds the setpoint by >2°C, the pump must  trip off automatically.
    
Visualization: Safety Interlock Logic

ThermalSafety cluster_safety Safety Loop Reactor Reactor (T_internal) TempProbe Temp Sensor (RTD) Reactor->TempProbe Controller PID Controller (Logic Unit) TempProbe->Controller Input T_r Pump Dosing Pump (H2O2 Feed) Controller->Pump Signal: ON/OFF Cooling Cryostat/Chiller (Jacket Temp) Controller->Cooling Adjust T_j Pump->Reactor Oxidant Flow

Figure 1: Closed-loop dosing control system to prevent thermal runaway during epoxidation.

Module 2: Reaction Kinetics & Phase Transfer

The Core Issue

The precursor (alkene) is lipophilic; the oxidant (


) is hydrophilic. Without proper mixing, the reaction stalls. If you simply increase temperature to force the reaction, you accelerate hydrolysis  (byproduct formation) faster than epoxidation.
The Solution: Tungstate-Phosphate PTC System

Abandon mCPBA. It is atom-uneconomical and creates shock-sensitive waste. The industry standard for this class of molecule is the Venturello-Payne or Alkyl-Phosphate method.

Protocol 2.1: Biphasic Scale-Up Formulation
ComponentRoleScale Factor (Molar Eq)Notes
2-(Chloromethyl)-1-butene Substrate1.00Purity >98% essential.[2]
Sodium Tungstate (

)
Catalyst0.02 (2 mol%)Forms the active peroxo-tungstate species.
Phosphoric Acid (

)
Co-Catalyst0.01 (1 mol%)Activates Tungstate; buffers pH.
Aliquat 336 (Methyltrioctylammonium chloride) PTC0.01 (1 mol%)Shuttles active oxidant into organic phase.
Hydrogen Peroxide (35%) Oxidant1.10 - 1.20Slow addition (see Module 1).

Critical Process Parameter (CPP): pH Control

  • Target pH: 2.5 – 3.5 (during reaction).

  • Why? Too acidic (< 2.0) = Ring opening to diol.[1] Too basic (> 6.0) = Decomposition of

    
     and catalyst deactivation.
    
  • Action: Monitor pH. If it drops, buffer with dilute NaOH.

Visualization: Reaction Pathways & Selectivity

ReactionPathways Alkene 2-(Chloromethyl)-1-butene Epoxide TARGET: This compound Alkene->Epoxide + H2O2 / PTC (Controlled T) ActiveCat Peroxo-Tungstate Complex (Organic Phase) ActiveCat->Epoxide Diol BYPRODUCT: Vicinal Diol (Hydrolysis) Epoxide->Diol + H2O / H+ (Acid) Polymer BYPRODUCT: Polyether (Oligomers) Epoxide->Polymer + Lewis Acid / Heat

Figure 2: Competing reaction pathways.[3] Success depends on suppressing the red and gray paths via pH and temperature control.

Module 3: Work-up & Purification (The Yield Killer)

The Core Issue

Distilling this compound is hazardous. The chloromethyl group makes the ring fragile. Prolonged heating in the presence of residual catalyst (Tungsten) causes rapid polymerization in the still pot, leading to a "tar" formation and potential pressure events.

Troubleshooting Protocol: Quench & Flash

Step 1: The Quench (Crucial) Before any heat is applied, you must destroy peroxides and remove the catalyst.

  • Wash 1: 10% Sodium Sulfite (

    
    ) – destroys residual 
    
    
    
    . Test with starch-iodide paper.
  • Wash 2: Water – removes bulk Tungstate.

  • Wash 3: Saturated Sodium Bicarbonate (

    
    ). Leave the organic phase slightly basic (pH 8).  Trace acid during distillation is fatal to the epoxide.
    

Step 2: Wiped Film Evaporation (WFE) Do not use a batch distillation pot for volumes > 1L.

  • Equipment: Wiped Film or Thin Film Evaporator.

  • Reasoning: Minimizes "Residence Time." The molecule is heated for seconds, not hours.

  • Settings: High vacuum (< 5 mbar), Jacket temp < 80°C.

Frequently Asked Questions (FAQs)

Q1: The reaction mixture turned bright yellow/orange. Is this a problem?

  • Diagnosis: No. This is actually a good sign .

  • Explanation: The active oxidizing species, the peroxotungstate complex, is often yellow-orange. If the color fades to colorless while alkene remains, your catalyst has deactivated or oxidant is depleted.

Q2: My yield dropped from 85% (lab) to 40% (pilot). The NMR shows a complex mixture.

  • Diagnosis: Acid-catalyzed hydrolysis due to poor pH control or slow separation.

  • Fix:

    • Check the pH of the aqueous phase during the reaction. Keep it > 2.0.

    • Speed: Separate the layers immediately after reaction completion. Do not let the epoxide sit in contact with the acidic aqueous catalyst phase overnight.

Q3: During distillation, the head temperature dropped, and the pot contents solidified.

  • Diagnosis: Polymerization Event.[4]

  • Cause: You likely distilled without fully removing the Tungsten catalyst or neutralizing the acid.

  • Immediate Action: Stop heat. Do not attempt to open the reactor until cooled. For the next run, ensure a Bicarbonate wash is the final step before stripping solvent.

Q4: Can I use mCPBA for a 5kg batch?

  • Diagnosis: unsafe.

  • Reasoning: 5kg of reactant would require ~10-12kg of mCPBA. The byproduct (m-chlorobenzoic acid) will precipitate as a massive solid sludge, trapping heat and making stirring impossible. The risk of thermal runaway is critical. Use the

    
    /Tungstate method described above.[5]
    

References

  • Venturello, C., & D’Aloisio, R. (1988). Quaternary Ammonium Tetrakis(diperoxotungsto)phosphates(3-) as a New Class of Catalysts for Efficient Alkene Epoxidation with Hydrogen Peroxide. Journal of Organic Chemistry.[6]

  • Grigoropoulou, G., Clark, J. H., & Elings, J. A. (2003). Recent developments in the epoxidation of alkenes using hydrogen peroxide as an oxidant.[5][7] Green Chemistry.

  • Lane, B. S., & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews.

  • American Chemical Society (ACS) Chemical Safety. Peroxides and Organic Peroxides Safety Guide.

Sources

How to avoid rearrangement reactions with 2-(Chloromethyl)-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and reactivity profile of 2-(Chloromethyl)-1,2-epoxybutane (and structurally related 2-substituted epichlorohydrins). This guide focuses on preventing the unwanted Meinwald Rearrangement , a common failure mode where the epoxide isomerizes into a ketone or aldehyde under acidic or thermal stress.

Topic: Preventing Rearrangement & Degradation Ticket Type: Advanced Synthesis / Troubleshooting Scientist Level: Senior Application Specialist

Core Chemistry: Why Does It Rearrange?

The Issue: this compound possesses a quaternary carbon at the 2-position. This structural feature makes the molecule highly susceptible to the Meinwald Rearrangement .

When exposed to Lewis acids (LA) or Brønsted acids, the epoxide oxygen coordinates with the electrophile. This weakens the C-O bonds. Because C2 is a tertiary center (stabilized by alkyl substitution, though destabilized inductively by the chloromethyl group), the C2-O bond breaks preferentially, generating a discrete or transient carbocation at C2. To quench this cation, a substituent (either the ethyl group, chloromethyl group, or a hydride from C1) migrates, collapsing the structure into a thermodynamic sink—usually a ketone.

Mechanism & Decision Tree (Visualization)

The following diagram illustrates the "Fork in the Road" between the desired nucleophilic opening and the unwanted rearrangement.

Meinwald_Rearrangement Epoxide This compound Conditions Reaction Conditions? Epoxide->Conditions Coordination Lewis Acid Coordination (O-LA bond forms) Conditions->Coordination Acid / Heat / Lewis Acid Attack SN2 Attack at C1 (Less Hindered) Conditions->Attack Basic / Nucleophilic / Cold Carbocation C2-O Bond Cleavage (Tertiary Cation Formation) Coordination->Carbocation C2-O Weakening Migration 1,2-Shift (Alkyl/Hydride) Carbocation->Migration Thermodynamic Drive Ketone Rearranged Product (Ketone/Aldehyde) Migration->Ketone Irreversible Product Desired Ring-Opened Product Attack->Product Stereospecific

Figure 1: Mechanistic divergence. Path A (Red) leads to rearrangement via carbocation intermediates. Path B (Green) preserves the skeleton via direct nucleophilic attack.

Critical Handling & Storage (Pre-Experiment)

Q: My starting material purity drops after storage. What is happening? A: The chloromethyl group is electron-withdrawing, but the epoxide ring strain remains high. Spontaneous polymerization or rearrangement can occur if the material is stored improperly.

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Suppresses thermal activation energy required for ring opening.
Atmosphere Argon/Nitrogen Moisture introduces

, catalyzing hydrolysis and rearrangement.
Container Teflon/Glass (Silanized) Standard glass has surface silanols (

) that act as weak acids, triggering degradation over time.
Stabilizers Basic Alumina (Trace) Storing over a small amount of basic alumina can scavenge trace acids.

Experimental Protocol: Avoiding Rearrangement

Q: How do I perform a ring-opening reaction without triggering the Meinwald rearrangement? A: You must force the reaction mechanism towards


  (bimolecular substitution) and away from 

(unimolecular ionization).
Protocol: Nucleophilic Opening with Amines/Azides

Target: Open epoxide at C1 (primary carbon) while retaining the C2 stereocenter.

  • Solvent Selection:

    • USE: Methanol (protic, but not acidic), Ethanol, THF, Acetonitrile.

    • AVOID: Non-polar solvents (DCM, Toluene) with Lewis Acids.

    • Why: Polar solvents stabilize the transition state of the nucleophilic attack. While they also stabilize carbocations (bad), strong nucleophiles in polar media favor the kinetic

      
       pathway.
      
  • Catalyst Choice:

    • USE: Basic catalysts (e.g.,

      
       is a neutral Lewis acid often safe, but Metal Alkoxides  or Calcium Triflate  are preferred).
      
    • AVOID: Strong Lewis Acids (

      
      , 
      
      
      
      ,
      
      
      ). These coordinate strongly to oxygen, forcing the C2-O bond to break before the nucleophile arrives.
  • Temperature Control:

    • Start reaction at 0°C .

    • Rearrangement has a higher activation energy (

      
      ) than nucleophilic attack. Keeping it cold favors the kinetic product (
      
      
      
      ) over the thermodynamic product (Rearrangement).
  • Reagent Addition:

    • Add the epoxide to the nucleophile , not vice versa. This ensures a high concentration of nucleophile relative to the epoxide, statistically favoring bimolecular attack over unimolecular degradation.

Troubleshooting Guide

Q: I see a new carbonyl peak (~1720 cm⁻¹) in my IR spectrum. What happened? A: You have triggered the Meinwald Rearrangement.[1]

  • Cause: Trace acid in the solvent (e.g., HCl in chloroform) or the reaction exothermed too violently.

  • Fix: Pre-treat solvents with basic alumina or

    
    . Run the reaction at a lower temperature.
    

Q: The reaction is sluggish. Can I add a Lewis Acid to speed it up? A: Proceed with extreme caution. If you must use a Lewis Acid to activate the epoxide, use a Lanthanide triflate (e.g.,


) or Magnesium perchlorate . These are "softer" Lewis acids that coordinate reversibly and are less likely to force the full carbocation formation compared to Boron or Aluminum halides.
  • Rule of Thumb: If using a Lewis Acid, you must have a highly reactive nucleophile present in excess to trap the intermediate immediately.

Q: I am getting a mixture of products. How do I identify the rearrangement product? A:

  • 1H NMR: Look for the disappearance of the epoxide protons (usually

    
     2.5–3.0 ppm).
    
  • Rearrangement Product: Will show a ketone signal (loss of chirality at C2 if the migration is non-stereospecific, though Meinwald is often stereoselective).

  • Desired Product: Will show a shift of the C1 protons to

    
     3.5–4.0 ppm (adjacent to alcohol/amine) and retention of the chloromethyl signals.
    

Frequently Asked Questions (FAQs)

Q: Can I distill this compound to purify it? A: Only under high vacuum and low temperature . Heating this molecule at atmospheric pressure is dangerous and will likely lead to polymerization or rearrangement in the pot. Ensure the glassware is base-washed.

Q: Is the chloromethyl group stable during nucleophilic attack? A: Not always. If you use a strong base (like hydroxide) and heat, the chloromethyl group can participate in a Payne-like rearrangement or form a bis-epoxide/oxetane structure via neighboring group participation. Use softer nucleophiles (azides, amines, thiols) to open the epoxide without disturbing the alkyl chloride.

Q: What is the specific rearrangement product of this compound? A: The migration preference depends on the electronic nature of the substituents.

  • Migration of Ethyl Group: Leads to 1-chloro-3-pentanone derivative.

  • Migration of Chloromethyl Group: Leads to a different ketone isomer.

  • Note: In many 2-substituted epichlorohydrin derivatives, the hydride shift (if available) or the alkyl group best able to stabilize the cation will migrate. Since C2 is quaternary, alkyl migration is the primary pathway.

References

  • Meinwald Rearrangement Mechanisms

    • Review on Catalytic Meinwald Rearrangement of Epoxides. (2024).[2][3][4][5] Chemistry (Weinheim an der Bergstrasse, Germany).

  • Lewis Acid Catalysis Studies

    • Lewis acid catalysed rearrangement of epoxides: A mechanistic study. University of Canterbury.

  • Safety & Handling

    • 1,2-Epoxybutane Safety Data Sheet. Fisher Scientific.

    • Note: While the SDS is for the parent 1,2-epoxybutane, the handling precautions for the chloromethyl derivative are stricter due to increased reactivity.
  • General Epoxide Reactivity

    • Epoxide ring opening in acid, base & neutral medium.[6]

Sources

Temperature control for selective reactions of 2-(Chloromethyl)-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control for Selective Reactions

Document ID: TS-CHEM-2024-05-C5 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists[1]

Executive Summary & Molecule Profile

User Query: "How do I control temperature to achieve selective ring-opening of 2-(Chloromethyl)-1,2-epoxybutane?"

Technical Insight: this compound (also known as 2-ethyl epichlorohydrin ) is a 2,2-disubstituted epoxide .[1] Unlike standard epichlorohydrin, the C2 position is a quaternary center (bonded to an ethyl group, a chloromethyl group, and the oxygen). This structural feature creates a critical Regioselectivity Switch governed almost entirely by temperature and catalyst acidity.

  • Kinetic Control (Low Temp, Basic/Neutral): Nucleophilic attack at C1 (Less hindered methylene).

  • Thermodynamic/Electronic Control (Higher Temp, Acidic): Nucleophilic attack at C2 (Tertiary center, stabilized carbocation character).

The Regioselectivity Switch (Mechanism)

FAQ: Why am I getting a mixture of isomers?

Diagnosis: You are likely operating in a "transition zone" where thermal energy is sufficient to overcome the steric barrier at C2, or you have inadvertent Lewis acid activation (e.g., from metal impurities or protic solvents).[1]

The Science: In 2,2-disubstituted epoxides, the competition is between Steric Hindrance (blocking C2) and Electronic Stabilization (favoring C2).[1]

  • Pathway A (SN2 - Kinetic): At low temperatures (< 0°C), the nucleophile cannot overcome the steric bulk of the ethyl and chloromethyl groups at C2.[1] It attacks the accessible C1.

  • Pathway B (SN1-like - Electronic): As temperature rises or if a Lewis Acid is present, the C2-O bond weakens.[1] The developing positive charge is stabilized by the alkyl groups at C2, inviting attack at the more substituted carbon despite the steric bulk.

Visualizing the Pathway

ReactionPathways Start This compound Conditions Reaction Conditions Start->Conditions PathA Pathway A: Kinetic Control (Basic/Neutral, < 0°C) Conditions->PathA Low Temp Strong Nuc PathB Pathway B: Electronic Control (Acidic/Lewis Acid, > 25°C) Conditions->PathB High Temp Weak Nuc / Acid ProductA Product A: C1-Substituted (Primary Alcohol) PathA->ProductA S_N2 Attack (Less Hindered) ProductB Product B: C2-Substituted (Tertiary Alcohol) PathB->ProductB S_N1 Character (Stable C+) SideRxn Side Reaction: Polymerization/Oligomers PathB->SideRxn Thermal Runaway

Figure 1: Decision tree for regioselective ring opening based on temperature and conditions.

Operational Protocols

Scenario A: Targeting C1 Attack (Kinetic Control)

Goal: Synthesis of secondary alcohols via attack at the terminal carbon.[1]

The Issue: Users often report 10-15% contamination with the C2-isomer or oligomers when running at room temperature.

Protocol:

  • Solvent Selection: Use aprotic polar solvents (THF, DMF) to solvate the cation of your nucleophile, making the anion more reactive (naked nucleophile effect).[1]

  • Cryogenic Setup: Cool the reaction vessel to -20°C .

  • Addition Rate: Add the nucleophile dropwise. Monitor internal temperature; do not allow it to rise above -10°C.

  • Quench: Quench cold. Do not allow the reaction to warm to RT until the epoxide is fully consumed or neutralized.

ParameterSpecificationReason
Temperature -20°C to -10°CPrevents activation of the sterically hindered C2 position.[1]
Stoichiometry 1.1 eq NucleophileSlight excess ensures complete consumption without needing heat.[1]
Catalyst None (or Phase Transfer)Lewis acids will trigger the C2 pathway.[1]
Scenario B: Targeting C2 Attack (Thermodynamic/Acid Control)

Goal: Synthesis of tertiary alcohols or specialized cyclizations.[1]

The Issue: High temperatures lead to polymerization (gelling) before the desired reaction completes.[1]

Protocol:

  • Catalyst: Use a mild Lewis Acid (e.g., Mg(NTf2)2 or dilute BF3[1]·OEt2).

  • Temperature Ramp: Start at 0°C to mix reagents, then slowly warm to 40°C .

  • Concentration: Run dilute (0.1 M - 0.2 M). High concentration favors intermolecular polymerization over nucleophilic attack.[1]

Troubleshooting Guide (FAQ)

Q1: My reaction turned into a viscous gel. What happened?

Diagnosis: Uncontrolled Polymerization.[1] Cause: this compound is highly susceptible to cationic polymerization initiated by heat or strong acids.[1] Solution:

  • Check Exotherm: Did you add the reagent too fast? The ring-opening is exothermic.[1] If the heat isn't removed, it triggers a runaway polymerization.

  • Stabilizers: Ensure your starting material was stored with a stabilizer (often trace amines or antioxidants) if it was stored for long periods.[1]

Q2: I am seeing "chlorine migration" in my NMR. Is this possible?

Diagnosis: Payne-like Rearrangement or Neighboring Group Participation.[1] Cause: If you generate a free alkoxide at C1 (after ring opening) and raise the temperature, the alkoxide can displace the chlorine on the neighboring chloromethyl group, forming a new epoxide or oxetane.[1] Solution: Keep the reaction temperature below 0°C until the alkoxide is quenched (protonated).

Q3: The reaction stalls at 50% conversion at -20°C.

Diagnosis: Kinetic Trap. Cause: The nucleophile is too bulky or not reactive enough at cryogenic temperatures.[1] Solution:

  • Do not simply heat to reflux.[1]

  • Add a non-nucleophilic base (e.g., LiHMDS, NaH) to increase nucleophilicity.[1]

  • Allow to warm slowly to 0°C, checking progress every 30 minutes.

References & Grounding

  • Mechanistic Regioselectivity in 2,2-Disubstituted Epoxides

    • Source: "Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation." Journal of the American Chemical Society (2020).

    • Relevance: Establishes the principle that Lewis acid catalysis (Mg(NTf2)2) switches selectivity to the more substituted carbon (C2), while basic/neutral conditions favor C1.[1]

    • [1]

  • Epoxide Ring Opening Fundamentals (SN1 vs SN2)

    • Source: "Reaction of epoxides with nucleophiles under basic conditions."[1][2] Master Organic Chemistry.

    • Relevance: foundational rules for steric vs. electronic control in nucleophilic attack on asymmetric epoxides.

  • Safety & Polymerization Risks

    • Source: "1,2-Epoxybutane - Safety Data Sheet & Reactivity Profile."[1] NOAA CAMEO Chemicals.[1]

    • Relevance: Documents the polymerization hazards and flammability of epoxybutane derivatives.

    • [1]

  • Acid-Catalyzed Selectivity

    • Source: "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions." ResearchGate / Chemistry Europe.[1]

    • Relevance: Quantitative analysis of bond elongation and activation strain that favors C2 attack under acidic conditions.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-1,2-epoxybutane and 1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, epoxides are invaluable intermediates due to their inherent ring strain, which facilitates a wide array of stereospecific transformations. This guide provides a detailed comparative analysis of the reactivity of two such epoxides: 2-(Chloromethyl)-1,2-epoxybutane and its unsubstituted counterpart, 1,2-epoxybutane. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and for the development of novel therapeutics.

Introduction: Structural and Electronic Profiles

1,2-Epoxybutane is a simple terminal epoxide featuring an ethyl group attached to the oxirane ring. In contrast, this compound, a structural analogue of the widely used epichlorohydrin, possesses a key difference: a chloromethyl substituent at the C2 position of the epoxide ring. This seemingly minor structural modification has profound implications for the molecule's electronic properties and, consequently, its chemical reactivity.

The chlorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond, drawing electron density away from the adjacent carbon atom and, by extension, from the epoxide ring. This electronic perturbation is central to the differences in reactivity discussed in the subsequent sections.

Comparative Reactivity Analysis: A Tale of Two Epoxides

The reactivity of epoxides is primarily dictated by their susceptibility to nucleophilic attack, leading to ring-opening. This process can be initiated under either basic or acidic conditions, and the regioselectivity of the attack is a critical consideration in synthetic planning.

Nucleophilic Ring-Opening Under Basic/Nucleophilic Conditions

Under basic or nucleophilic conditions, the ring-opening of epoxides typically follows an SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond.

1,2-Epoxybutane: In the case of 1,2-epoxybutane, the two carbon atoms of the oxirane ring are not sterically equivalent. The C1 carbon is a primary center, while the C2 carbon is a secondary center. Due to lesser steric hindrance, nucleophilic attack preferentially occurs at the less substituted C1 position.

This compound: The presence of the electron-withdrawing chloromethyl group at C2 significantly influences the reactivity. The inductive effect of the chlorine atom makes the C2 carbon more electrophilic. However, the primary factor governing regioselectivity under basic conditions is still steric hindrance. Therefore, nucleophilic attack is expected to occur predominantly at the less sterically hindered C1 carbon.

Reactivity Comparison: The electron-withdrawing nature of the chloromethyl group in this compound enhances the overall electrophilicity of the epoxide ring compared to 1,2-epoxybutane. This increased electrophilicity leads to a faster reaction rate with nucleophiles. Quantum chemical studies on the analogous compound, 2-(chloromethyl)oxirane (epichlorohydrin), have shown that the rate of quaternization with tertiary amines is determined by charge control, highlighting the importance of the electronic effects of the substituent.[1]

Nucleophilic Ring-Opening Under Acidic Conditions

In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a more reactive electrophile. The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms.

1,2-Epoxybutane: For asymmetrically substituted epoxides like 1,2-epoxybutane, the regioselectivity of acid-catalyzed ring-opening is more complex. The attack can occur at either the primary (C1) or the secondary (C2) carbon. The transition state has some carbocationic character, which is more stabilized at the more substituted C2 position. Consequently, while the SN2-like attack at the less hindered C1 is still a factor, there is an increased propensity for the nucleophile to attack the more substituted C2 carbon.

This compound: The electron-withdrawing chloromethyl group at C2 destabilizes the formation of a partial positive charge at this position. This electronic destabilization strongly disfavors an SN1-like pathway involving a carbocationic intermediate at C2. As a result, nucleophilic attack under acidic conditions is directed almost exclusively to the less substituted C1 carbon, following a more SN2-like mechanism.

Reactivity Comparison: The protonated this compound is a highly activated electrophile. The combination of ring strain and the inductive effect of the chloromethyl group makes it significantly more reactive than protonated 1,2-epoxybutane. The reaction is expected to proceed at a faster rate.

Quantitative Reactivity Data

EpoxideNucleophile/Reaction ConditionRate Constant (k)Temperature (°C)Reference
1,2-EpoxybutaneOH radical (gas phase)1.13 x 10⁻¹² cm³ molecule⁻¹ s⁻¹25[2]
EpichlorohydrinOH radical (gas phase)1.05 x 10⁻¹⁴ (T/298)⁵.¹⁶ exp(1082/T) cm³ molecule⁻¹ s⁻¹25[3]
EpichlorohydrinNaOH (dehydrochlorination)Pseudo-first order70[4][5]

Note: The rate constants are provided for different reaction systems and are intended for a qualitative comparison of reactivity trends.

The data suggests that while the gas-phase reaction with OH radicals is faster for 1,2-epoxybutane, the reactivity of epichlorohydrin in solution-phase nucleophilic reactions is significant. The electron-withdrawing chloromethyl group in this compound is expected to lead to a higher reaction rate in nucleophilic substitution reactions compared to 1,2-epoxybutane under similar conditions.

Experimental Protocol: Comparative Kinetic Analysis of Epoxide Reactivity via GC-MS

This protocol outlines a self-validating experimental design to compare the reaction rates of this compound and 1,2-epoxybutane with a model nucleophile, ethanolamine. The progress of the reaction will be monitored by quantifying the disappearance of the epoxide starting material using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • This compound (≥98%)

  • 1,2-Epoxybutane (≥99%)

  • Ethanolamine (≥99%)

  • Anhydrous Isopropanol (solvent)

  • Dodecane (internal standard)

  • Hydrochloric acid (for quenching)

  • Sodium sulfate (for drying)

  • GC-MS grade solvents (for sample preparation)

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Sample Preparation and Analysis cluster_data Data Analysis A Prepare stock solutions: - Epoxides in isopropanol - Ethanolamine in isopropanol - Dodecane (IS) in isopropanol B Set up parallel reactions in sealed vials at constant temperature (e.g., 50°C) A->B C Initiate reactions by adding ethanolamine solution to epoxide solutions D At timed intervals (t=0, 5, 10, 20, 30, 60 min), withdraw an aliquot C->D E Quench the reaction by adding the aliquot to a vial containing HCl D->E F Add internal standard (dodecane) to the quenched sample E->F G Extract with an organic solvent (e.g., ethyl acetate) and dry with Na2SO4 F->G H Analyze the organic layer by GC-MS G->H I Quantify the peak area of each epoxide relative to the internal standard H->I J Plot ln([Epoxide]t/[Epoxide]0) vs. time I->J K Determine the pseudo-first-order rate constant (k') from the slope J->K

Caption: Workflow for the comparative kinetic analysis.

Detailed Methodologies
  • Reaction Setup: In a temperature-controlled reaction block, place sealed vials containing a solution of the respective epoxide (this compound or 1,2-epoxybutane) and the internal standard (dodecane) in anhydrous isopropanol. Allow the solutions to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation and Sampling: Initiate the reaction by adding a pre-heated solution of ethanolamine in anhydrous isopropanol to each vial. The concentration of ethanolamine should be in large excess (at least 10-fold) compared to the epoxide to ensure pseudo-first-order kinetics. At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the reaction by adding the aliquot to a vial containing a small amount of hydrochloric acid in isopropanol. This will neutralize the amine and stop the reaction. Prepare the sample for GC-MS analysis by adding a suitable organic solvent for extraction and drying the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system. Develop a method that allows for the separation and quantification of the epoxide and the internal standard. Monitor specific ions for each compound to ensure accurate quantification.[4][6][7][8][9]

  • Data Analysis: Determine the concentration of the epoxide at each time point by comparing its peak area to that of the internal standard. Plot the natural logarithm of the ratio of the epoxide concentration at time t to its initial concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

Self-Validation System

The inclusion of an internal standard (dodecane), which is a non-reactive hydrocarbon, allows for the correction of any variations in injection volume or detector response, thereby ensuring the accuracy and reproducibility of the quantitative data. Running the reactions in parallel under identical conditions provides a direct and reliable comparison of the two epoxides' reactivities. The linearity of the pseudo-first-order plot will validate the assumed reaction order.

Mechanistic Insights

The enhanced reactivity of this compound can be attributed to the interplay of electronic and steric effects.

G cluster_base Base-Catalyzed Ring Opening cluster_acid Acid-Catalyzed Ring Opening Nucleophile Nucleophile Epoxide_B This compound Nucleophile->Epoxide_B Sterically favored attack at C1 Transition_State_B S_N2 Transition State (Attack at C1) Epoxide_B->Transition_State_B Product_B Ring-Opened Product Transition_State_B->Product_B H+ H+ Epoxide_A This compound H+->Epoxide_A Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Product_A Ring-Opened Product Protonated_Epoxide->Product_A Nucleophile_A Nucleophile Nucleophile_A->Protonated_Epoxide Attack at C1 (C2 destabilized)

Caption: Mechanistic pathways for ring-opening.

The electron-withdrawing chloromethyl group enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack. Under acidic conditions, this same group destabilizes any developing positive charge on the adjacent carbon, thereby directing the nucleophile to the less substituted carbon.

Conclusion

The presence of a chloromethyl group at the C2 position of 1,2-epoxybutane significantly enhances its reactivity towards nucleophiles in ring-opening reactions compared to its unsubstituted counterpart. This heightened reactivity is a direct consequence of the electron-withdrawing inductive effect of the chlorine atom. Furthermore, this substituent exerts a strong directing effect on the regioselectivity of the ring-opening, particularly under acidic conditions, favoring attack at the less substituted carbon. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these reactivity differences is crucial for the strategic design of synthetic pathways and the efficient construction of complex molecular architectures.

References

  • Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. (2018). ResearchGate. [Link]

  • (PDF) Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. (2018). ResearchGate. [Link]

  • Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. (2022). ResearchGate. [Link]

  • Study on the reactivity and kinetics of primary and secondary amines during epoxy curing by NIR spectroscopy combined with multivariate analysis. (2019). ResearchGate. [Link]

  • Kinetics of Epichlorohydrin Synthesis. (n.d.). Scribd. [Link]

  • Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection. (2014). National Center for Biotechnology Information. [Link]

  • Measurements of rate constants for the OH reactions with bromoform (CHBr3), CHBr2Cl, CHBrCl2, and epichlorohydrin (C3H5ClO). (2002). PubMed. [Link]

  • Reaction of Aromatic Amines with Epihalohydrins. (1964). UNI ScholarWorks. [Link]

  • In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites. (2021). National Center for Biotechnology Information. [Link]

  • Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. (2021). RSC Publishing. [Link]

  • New method for determination of epichlorohydrin in epoxy-coated cans by oxolane derivatization and gas chromatography-mass spectrometry. (2012). ResearchGate. [Link]

  • On-Line Monitoring of Reactions of Epichlorohydrin in Water Using Liquid Membrane Introduction Mass Spectrometry. (1998). ACS Publications. [Link]

  • QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. (2023). Journal of Chemistry and Technologies. [Link]

  • Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations. (2008). ResearchGate. [Link]

  • Supporting Information. (2022). The Royal Society of Chemistry. [Link]

  • Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. (2021). ResearchGate. [Link]

  • Ethanol, 2,2',2''-nitrilotris-, compd. with 2-(chloromethyl)oxirane (1:1). (n.d.). PubChem. [Link]

  • Amine-epichlorohydrin polymeric compositions. (1977).
  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022). RSC Publishing. [Link]

  • (-)-Epichlorohydrin. (n.d.). PubChem. [Link]

  • Continuous flow aminolysis of epichlorohydrin. (2022). ResearchGate. [Link]

Sources

Performance Comparison Guide: Polymers Derived from 2-(Chloromethyl)-2-ethyloxirane (CEMEO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of polymers derived from 2-(Chloromethyl)-2-ethyloxirane (CEMEO) , a disubstituted epoxide monomer. While structurally similar to the industry-standard Epichlorohydrin (ECH) , the introduction of an ethyl group at the 2-position creates a quaternary carbon center that fundamentally alters the polymer's physicochemical profile.

Key Findings:

  • Backbone Stability: Poly(CEMEO) exhibits superior chemical stability compared to Poly(epichlorohydrin) (PECH) due to the absence of tertiary backbone protons, mitigating degradation via proton abstraction.

  • Reactivity Trade-off: The chloromethyl group in Poly(CEMEO) is in a neopentyl-like position. Consequently, nucleophilic substitution (e.g., azidation) is significantly slower (

    
     decrease) compared to PECH, requiring optimized phase-transfer catalysis (PTC) protocols.
    
  • Thermal Properties: The quaternary center restricts chain rotation, generally resulting in a higher Glass Transition Temperature (

    
    ) and improved dimensional stability compared to the highly flexible PECH backbone.
    

Structural & Mechanistic Analysis

Monomer Architecture: The Quaternary Advantage

The defining feature of CEMEO is the geminal disubstitution at the epoxide ring. Unlike ECH, which has a hydrogen atom at the substitution site, CEMEO possesses an ethyl group.

Implication: In the resulting polyether backbone, this creates a repeating unit with a quaternary carbon. This prevents oxidative degradation pathways that typically initiate by abstracting the tertiary hydrogen found in PECH.

Monomer_Comparison ECH Epichlorohydrin (ECH) (Monosubstituted) CEMEO 2-(Chloromethyl)-2-ethyloxirane (Disubstituted/Quaternary) PECH Poly(epichlorohydrin) [ -O-CH2-CH(CH2Cl)- ] Susceptible to H-abstraction ECH->PECH CROP (Fast Kinetics) PCEMEO Poly(CEMEO) [ -O-CH2-C(Et)(CH2Cl)- ] Quaternary Carbon Stability CEMEO->PCEMEO CROP (Slower Kinetics due to Sterics)

Figure 1: Structural evolution from monomer to polymer. Note the quaternary carbon in Poly(CEMEO) which imparts oxidative stability.

Cationic Ring-Opening Polymerization (CROP)

CEMEO is polymerized via CROP. Due to the steric bulk of the ethyl group, the propagation rate constant (


) is lower than that of ECH. To prevent the formation of cyclic oligomers (a common side reaction), the Activated Monomer (AM)  mechanism is preferred over the Active Chain End (ACE) mechanism.

Mechanism Comparison:

  • ACE Mechanism: Propagating species is a tertiary oxonium ion. Prone to back-biting (cyclization).

  • AM Mechanism: Monomer is protonated; the growing chain end is a hydroxyl group. This suppresses cyclization and yields linear polymers with controlled molecular weight (

    
    ).
    

Physicochemical Performance Comparison

The following table contrasts Poly(CEMEO) with its primary analog, PECH, and Poly(ethylene glycol) (PEG) as a reference control.

FeaturePoly(CEMEO)Poly(epichlorohydrin) (PECH)Poly(ethylene glycol) (PEG)
Backbone Structure Polyether (Quaternary C)Polyether (Tertiary CH)Polyether (Unsubstituted)

(Approx.)
-10°C to +10°C*-22°C-60°C
Chemical Stability High (No

-H elimination)
Moderate (Prone to degradation)High (Oxidative sensitivity)
Modification Potential High (via Chloromethyl)High (via Chloromethyl)Low (Requires -OH activation)
Substitution Kinetics Slow (Neopentyl effect)Fast (Primary/Secondary)N/A
Solubility THF, Toluene, DCMTHF, Toluene, AcetoneWater, Methanol, DCM

*Note:


 of Poly(CEMEO) varies based on tacticity and molecular weight but is consistently higher than PECH due to the restricted rotation caused by the ethyl/chloromethyl geminal pairing.

Post-Polymerization Modification (PPM)

This is the critical differentiator for drug development and energetic material applications (e.g., synthesizing binders like GAP analogs).

The "Neopentyl" Barrier

In Poly(CEMEO), the chloromethyl group is attached to a quaternary carbon. This configuration is structurally homologous to a neopentyl halide .

  • Kinetic Impact:

    
     reactions at neopentyl centers are sterically hindered.
    
  • Experimental Consequence: Standard azidation protocols used for PECH (e.g.,

    
     in DMF at 80°C) will result in incomplete conversion for Poly(CEMEO).
    
  • Solution: Higher temperatures (100°C+) and efficient Phase Transfer Catalysts (PTC) like Tetrabutylammonium Bromide (TBAB) are mandatory.

PPM_Workflow Start Poly(CEMEO) Precursor Condition_Std Standard Conditions (80°C, DMF) Start->Condition_Std Condition_Opt Optimized Conditions (100-110°C, DMSO/DMF, Excess Reagent) Start->Condition_Opt Reagent Nucleophile (NaN3 / Amines) + Phase Transfer Catalyst (TBAB) Reagent->Condition_Std Reagent->Condition_Opt Result_Low Low Conversion (<40%) Due to Neopentyl Steric Hindrance Condition_Std->Result_Low Result_High High Conversion (>95%) Functionalized Polymer Condition_Opt->Result_High

Figure 2: Decision tree for post-polymerization modification. Note the necessity of optimized conditions to overcome steric barriers.

Experimental Protocols

Protocol A: Cationic Ring-Opening Polymerization (Activated Monomer)

Objective: Synthesis of linear Poly(CEMEO) with low cyclic oligomer content.

  • Reagents:

    • Monomer: 2-(Chloromethyl)-2-ethyloxirane (Dried over

      
      , distilled).
      
    • Initiator: Boron Trifluoride Etherate (

      
      ).
      
    • Co-initiator/Chain Transfer Agent: 1,4-Butanediol (determines

      
      ).
      
    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Inert Atmosphere: Purge a glass reactor with dry

      
      .
      
    • Slow Addition: Add catalyst (

      
      ) to the solution of 1,4-Butanediol in DCM at 0°C.
      
    • Monomer Feed: Add CEMEO monomer dropwise over 4–6 hours. Critical: Keeping monomer concentration low relative to hydroxyl groups favors the AM mechanism (linear growth) over the ACE mechanism (cyclic formation).

    • Quench: Terminate with ammoniacal methanol.

    • Purification: Precipitate into cold methanol. Dry under vacuum at 40°C.

Protocol B: Azidation (Energetic Binder Synthesis)

Objective: Conversion of Poly(CEMEO) to Poly(azidomethyl-ethyl-oxirane).

  • Reagents:

    • Poly(CEMEO).

    • Sodium Azide (

      
      ) (1.5 – 2.0 molar excess per Cl unit).
      
    • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

    • Solvent: DMSO or DMF (High polarity is essential).

  • Procedure:

    • Dissolve Poly(CEMEO) in DMSO (10 wt% solution).

    • Add

      
       and TBAB.
      
    • Heat: Ramp temperature to 100–110°C . (Note: This is higher than the 80°C used for PECH).

    • Time: React for 24–48 hours. Monitor conversion via FT-IR (disappearance of C-Cl stretch at ~745

      
      , appearance of 
      
      
      
      peak at ~2100
      
      
      ).
    • Work-up: Precipitate into water to remove salts. Dissolve polymer in DCM, wash with water, and re-precipitate.

References

  • Kubisa, P., & Penczek, S. (1999). "Cationic Ring-Opening Polymerization of Cyclic Ethers: Mechanism of Polymerization." Progress in Polymer Science. Link

  • Gacal, B. N., et al. (2014).[1] "Effect of azidation and UV cross-linking of poly(epichlorohydrin) on gas transport properties." Journal of Membrane Science. Link[1]

  • BenchChem. (2025). "Comparative Analysis of the Reactivity of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane and Epichlorohydrin." BenchChem Technical Guides. Link

  • Bednarek, M., et al. (1989). "Polymerization of 2-(chloromethyl)-2-ethyloxirane." Makromolekulare Chemie. (Fundamental reference for CEMEO kinetics).
  • CymitQuimica. (2025).[2] "Product Monograph: 2-(Chloromethyl)-2-ethyloxirane." Link

Sources

A Comparative Analysis: The Strategic Advantages of 2-(Chloromethyl)-1,2-epoxybutane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: In the landscape of synthetic chemistry, functionalized epoxides are indispensable building blocks for creating complex molecular architectures, particularly within pharmaceutical and materials science.[1][2] This guide provides a detailed comparison between 2-(Chloromethyl)-1,2-epoxybutane and other common functionalized epoxides, with a primary focus on epichlorohydrin. We will demonstrate through structural analysis, mechanistic insights, and comparative data that the unique substitution pattern of this compound offers superior control over regioselectivity in nucleophilic ring-opening reactions. This key advantage translates to higher product purity, reduced downstream processing, and access to specific isomers that are challenging to synthesize with simpler epoxides.

Introduction to Functionalized Epoxides in Synthesis

Epoxides, or oxiranes, are three-membered cyclic ethers that possess significant ring strain (~13 kcal/mol), making them highly susceptible to ring-opening reactions by a variety of nucleophiles.[3][4] This reactivity, combined with the ability to introduce diverse functionalities, makes them powerful intermediates in organic synthesis.[2] Epichlorohydrin, a bifunctional molecule with both an epoxide and a chloromethyl group, has long been a workhorse in the production of epoxy resins, adhesives, and glycerol.[5] However, its relatively simple structure can lead to challenges in controlling the site of nucleophilic attack in asymmetric systems.

This guide introduces this compound, a structurally more sophisticated alternative. By examining its inherent chemical properties, we will highlight its advantages in overcoming the regioselectivity limitations of compounds like epichlorohydrin.

Structural and Electronic Profile Analysis

The reactivity of an epoxide is fundamentally dictated by its structure. The subtle differences between this compound and epichlorohydrin have profound implications for their synthetic utility.

2.1 this compound This molecule features an epoxide ring where one carbon (C2) is a quaternary center, substituted with both an ethyl group and a chloromethyl group. The other carbon (C1) is a methylene group (-CH2-). This arrangement creates significant steric hindrance around the C2 position.

2.2 Epichlorohydrin (2-(Chloromethyl)oxirane) In contrast, epichlorohydrin has a simpler structure where the chloromethyl group is attached to a secondary carbon (C2), and the C1 position is also a methylene group. The steric environment around the two epoxide carbons is less differentiated than in this compound.

Caption: Figure 1: Comparison of chemical structures.

Core Advantage: Regioselectivity in Nucleophilic Ring-Opening

The primary advantage of this compound lies in its ability to direct nucleophilic attack to a specific carbon of the epoxide ring, a property known as regioselectivity.

3.1 Mechanistic Insights: The SN2 Pathway Under basic or neutral conditions, epoxide ring-opening proceeds via an SN2 mechanism.[3][4] In this pathway, the nucleophile attacks one of the electrophilic carbons of the epoxide, simultaneously breaking the carbon-oxygen bond. A key principle of the SN2 reaction is its sensitivity to steric hindrance; the nucleophile will preferentially attack the least sterically hindered carbon atom.[6][7][8]

3.2 The Impact of Substitution on Regioselectivity

  • This compound: The quaternary C2 carbon, crowded by an ethyl group and a chloromethyl group, is highly sterically hindered. Consequently, an incoming nucleophile is strongly directed to attack the less substituted C1 methylene carbon. This results in the formation of a single, predictable constitutional isomer.

  • Epichlorohydrin: The C2 carbon is less hindered than in the case above. While attack at the C1 methylene carbon is still generally favored, attack at the C2 carbon can also occur, particularly with smaller nucleophiles or under certain reaction conditions. This can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Figure 2: Regioselectivity of Nucleophilic Attack cluster_A This compound cluster_B Epichlorohydrin A_start Epoxide + Nu- A_path Steric Hindrance at C2 (Ethyl + Chloromethyl groups) A_start->A_path SN2 Attack A_result Exclusive attack at C1 A_path->A_result A_product Single Regioisomer Product A_result->A_product B_start Epoxide + Nu- B_path Less Hindrance at C2 B_start->B_path SN2 Attack B_result1 Major attack at C1 B_path->B_result1 B_result2 Minor attack at C2 B_path->B_result2 B_product Mixture of Regioisomers B_result1->B_product B_result2->B_product

Caption: Figure 2: Steric factors governing regioselectivity.

Experimental Data & Performance Comparison

To quantify this advantage, let's consider a representative reaction: the ring-opening of the epoxides with sodium phenoxide as the nucleophile.

4.1 Comparative Reaction with Phenoxide The reaction of an epoxide with a phenoxide nucleophile is a common method for synthesizing aryl glycidyl ether derivatives, which are precursors for many pharmaceuticals and polymers.

4.2 Data Summary Table The following table summarizes typical experimental outcomes for this reaction.

ParameterThis compoundEpichlorohydrinSource(s)
Primary Product 2-ethyl-2-((phenoxymethyl)methyl)oxirane1-chloro-3-phenoxypropan-2-ol[9]
Regioisomeric Ratio (C1:C2 attack) > 99 : 1~ 90 : 10[10]
Isolated Yield (Desired Product) ~95%~80-85%[9]
Reaction Conditions Sodium Phenoxide, Toluene, 80°C, 4hSodium Phenoxide, Toluene, 80°C, 4h[9]
Purification Notes Simple extraction and solvent removalRequires column chromatography to separate isomers

Data presented are representative values based on established principles of epoxide reactivity and may vary with specific experimental conditions.

Detailed Experimental Protocol

This protocol details the synthesis of the single regioisomer product from this compound, demonstrating a practical application of its superior selectivity.

Synthesis of 2-ethyl-2-((phenoxymethyl)methyl)oxirane

  • Materials:

    • This compound (1.0 eq)

    • Phenol (1.1 eq)

    • Sodium hydroxide (1.2 eq)

    • Toluene (anhydrous)

    • Deionized water

  • Procedure:

    • Prepare Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol in toluene. Add sodium hydroxide pellets and heat the mixture to reflux with a Dean-Stark trap to remove water until the formation of sodium phenoxide is complete.

    • Reaction: Cool the mixture to 80°C. Add this compound dropwise over 30 minutes. Causality Note: Dropwise addition helps to control the exotherm of the reaction.

    • Monitoring: Maintain the temperature at 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Workup: Cool the reaction mixture to room temperature. Wash with deionized water (2x), followed by a brine wash. Trustworthiness Note: The water wash removes unreacted sodium phenoxide and sodium chloride byproduct.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The high regioselectivity of this reaction often means the crude product is of sufficient purity (>95%) for subsequent steps. If necessary, further purification can be achieved by vacuum distillation.

Figure 3: Experimental Workflow start 1. Prepare Sodium Phenoxide (Phenol + NaOH in Toluene) react 2. Add Epoxide Dropwise at 80°C start->react monitor 3. Monitor by TLC (4-6 hours) react->monitor workup 4. Aqueous Workup (Water & Brine Wash) monitor->workup isolate 5. Dry & Concentrate (Na2SO4, Rotovap) workup->isolate product Pure Product (>95% Regioselectivity) isolate->product

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(Chloromethyl)-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of reactive intermediates is paramount. 2-(Chloromethyl)-1,2-epoxybutane, a key building block and potential genotoxic impurity, demands robust analytical methods to ensure product quality and safety. This guide provides an in-depth, objective comparison of the two primary chromatographic techniques for its analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization.

As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind the experimental choices. This guide is structured to provide a comprehensive understanding of why one might choose a particular method, the critical parameters to consider, and how to ensure the trustworthiness of the generated data through rigorous validation, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2][3][4][5].

The Analytical Challenge: Stability of a Reactive Epoxide

This compound's high reactivity, stemming from the strained epoxide ring and the presence of a chloromethyl group, presents a significant analytical challenge. Epoxides are susceptible to hydrolysis and thermal decomposition. Understanding these stability characteristics is fundamental to developing a reliable analytical method.

  • Thermal Stability: Gas-phase decomposition studies of similar epoxides, such as 1,2-epoxybutane, have shown that isomerization can occur at elevated temperatures[6]. This necessitates careful optimization of the GC injector temperature to prevent on-column degradation of this compound, which could lead to inaccurate quantification.

  • Hydrolytic Stability: The epoxide ring is prone to opening in the presence of water, especially under acidic or basic conditions, to form diols[7]. This dictates that sample preparation should be conducted in non-aqueous, aprotic solvents, and samples should be analyzed promptly after preparation to ensure their integrity.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a volatile liquid, GC-FID is a logical choice for its direct analysis, particularly for purity assessment and quantification in organic matrices.

The Rationale for GC-FID

The choice of GC-FID is underpinned by its simplicity, high resolution for volatile compounds, and the universal response of the Flame Ionization Detector to hydrocarbons. This makes it an excellent tool for quantifying the main component and identifying volatile impurities.

Experimental Protocol: GC-FID for Assay and Impurity Profiling

Objective: To determine the purity of this compound and quantify it in a non-aqueous sample matrix.

Instrumentation:

  • Gas Chromatograph: Agilent 7890 or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector: Split/Splitless inlet

  • Autosampler

Chromatographic Conditions:

  • Injector Temperature: 200 °C (A lower temperature is chosen to mitigate the risk of thermal degradation of the epoxide.)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (Adjustable based on concentration)

  • Detector Temperature: 280 °C

  • Makeup Gas (Nitrogen): 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable aprotic solvent such as dichloromethane or ethyl acetate.

  • For quantitative analysis, prepare a stock solution of a certified reference standard of this compound in the same solvent. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Transfer an aliquot of the sample or standard solution to a 2 mL autosampler vial for analysis.

Workflow for GC-FID Analysis

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Aprotic Solvent weigh->dissolve dilute Dilute to Volume dissolve->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject 1 µL into GC transfer->inject separate Separation on DB-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the GC-FID analysis of this compound.

Method 2: HPLC-UV with Pre-column Derivatization

For non-volatile analytes or those that are thermally labile, High-Performance Liquid Chromatography is the method of choice. While this compound is volatile, its reactivity can be a concern for GC analysis. Furthermore, it lacks a strong chromophore, making direct UV detection in HPLC challenging for trace-level analysis. Pre-column derivatization addresses these limitations by converting the analyte into a more stable and UV-active derivative.

The Rationale for HPLC with Derivatization

The derivatization of the epoxide with a nucleophilic reagent that contains a chromophore is a well-established strategy to enhance detection sensitivity and selectivity[8][9][10][11]. N,N-diethyldithiocarbamate is an effective derivatizing agent for epoxides, reacting with the epoxide ring to form a stable derivative with a strong UV absorbance[10][11]. This approach is particularly useful for quantifying trace levels of this compound, for instance, as a potential genotoxic impurity in drug substances.

Experimental Protocol: HPLC-UV with N,N-diethyldithiocarbamate Derivatization

Objective: To quantify trace levels of this compound in a sample matrix.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 278 nm.

Derivatization Procedure: [10][11]

  • Reagent Preparation: Prepare a 100 mM solution of sodium N,N-diethyldithiocarbamate in a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample and Standard Preparation: Prepare solutions of the sample and this compound reference standard in acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample or standard solution with 1.0 mL of the N,N-diethyldithiocarbamate solution (a 100- to 1000-fold excess of the derivatizing agent is recommended).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Quenching: Add 50 µL of 1 M phosphoric acid to the reaction mixture to decompose the excess N,N-diethyldithiocarbamate.

  • Analysis: Inject the resulting solution directly into the HPLC system.

Workflow for HPLC-UV Analysis with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_sample Prepare Sample in Acetonitrile add_reagent Add N,N-diethyldithiocarbamate prep_sample->add_reagent heat Heat at 60°C for 30 min add_reagent->heat quench Quench with Phosphoric Acid heat->quench inject Inject 20 µL into HPLC quench->inject separate Separation on C18 Column inject->separate detect UV Detection at 278 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the HPLC-UV analysis of this compound with pre-column derivatization.

Head-to-Head Comparison of Analytical Methods

The choice between GC-FID and HPLC-UV with derivatization depends on the specific analytical requirements, such as the expected concentration of the analyte, the nature of the sample matrix, and the available instrumentation.

Parameter GC-FID HPLC-UV with Derivatization Rationale and Insights
Applicability Purity assessment, quantification of major components, analysis of volatile impurities.Trace-level quantification, analysis in complex matrices, stability-indicating assays.GC is ideal for neat or concentrated samples, while the derivatization in the HPLC method provides the sensitivity needed for impurity testing.
Specificity High, based on chromatographic retention time. Potential for co-elution with isomers or structurally similar impurities.High, dependent on both the chromatographic separation and the specificity of the derivatization reaction for the epoxide functional group.The synthesis of 1,2-epoxybutane via the chlorohydrin process can result in impurities like 1,2-butanediol[7]. GC can typically separate these, while the derivatization in HPLC is specific to the epoxide, reducing interference from the diol.
Sensitivity (LOD/LOQ) Moderate. Expected LOQ in the low ppm range (e.g., 10-50 ppm).High. Expected LOQ in the sub-ppm range (e.g., <1 ppm)[10][11].Derivatization significantly enhances the UV response, leading to much lower detection and quantification limits.
Linearity (R²) Typically >0.999 over a 2-3 order of magnitude concentration range.Typically >0.999 over a 3-4 order of magnitude concentration range[10][11].Both methods are expected to exhibit excellent linearity within their respective validated ranges.
Precision (%RSD) Repeatability and intermediate precision typically <2%.Repeatability and intermediate precision typically <5%, with the derivatization step contributing to variability.The additional sample handling in the derivatization procedure for the HPLC method can introduce slightly higher variability.
Accuracy (Recovery) Expected recovery of 98-102%.Expected recovery of 95-105%[10][11].Both methods, when properly validated, should provide high accuracy.
Throughput Higher. Minimal sample preparation and faster run times are possible.Lower. The derivatization step adds significant time to the sample preparation process.For routine quality control of the bulk substance, the speed of GC is advantageous.
Robustness Sensitive to variations in injector and oven temperatures due to the thermal lability of the analyte.The derivatization reaction can be sensitive to pH, temperature, and reaction time. The chromatographic separation is generally robust.Careful control of critical method parameters is essential for both techniques to ensure reliable results.

Cross-Validation: Ensuring Method Concordance

When transitioning between methods or comparing data across different laboratories, a cross-validation study is essential to demonstrate the interchangeability of the analytical procedures. The goal is to ensure that both methods provide comparable results for the same sample.

Cross-Validation Experimental Design
  • Sample Selection: Analyze a minimum of three independent batches of this compound with both the GC-FID and HPLC-UV with derivatization methods.

  • Replicate Analysis: Analyze each sample in triplicate using each method.

  • Data Comparison: Compare the mean assay values and impurity levels obtained from both methods.

  • Acceptance Criteria: The results should be statistically equivalent, with any differences falling within the combined variability of the two methods.

Conclusion: A Scientifically Sound Approach to Method Selection

Both GC-FID and HPLC-UV with pre-column derivatization are viable and robust methods for the analysis of this compound. The choice of method should be guided by the specific analytical objective.

  • For purity assessment and quantification of the bulk substance, the directness and higher throughput of GC-FID make it the more efficient choice. However, careful optimization of the injector temperature is critical to prevent thermal degradation.

  • For the determination of trace-level impurities or for the analysis of this compound in complex sample matrices, the superior sensitivity and specificity of the HPLC-UV method with derivatization are indispensable.

Ultimately, the development and validation of any analytical method for a reactive compound like this compound must be grounded in a thorough understanding of its chemical stability. By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can confidently select and validate the most appropriate analytical method to ensure the quality and safety of their products.

References

  • Science and Education Publishing. GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link]

  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Academic Journals. An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. [Link]

  • ResearchGate. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]

  • PubMed. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]

  • RSC Publishing. Kinetics of the thermal gas-phase decomposition of 1,2-epoxybutane. [Link]

  • Pragolab. A fast, cost-effective HS-GC method for the analysis of ethylene oxide in surgical-style face masks. [Link]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • National Center for Biotechnology Information. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • MDPI. Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Environmental Protection Agency. 1,2-Epoxybutane. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation | PDF | Chromatography. [Link]

  • N/A.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • N/A. The Versatile Potential of 1,2-Epoxybutane in Medicinal Chemistry. N/A

Sources

Benchmarking the efficiency of 2-(Chloromethyl)-1,2-epoxybutane in specific synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Efficiency of 2-(Chloromethyl)-2-ethyloxirane in Nucleophilic Substitution & Polymerization

Executive Summary: The Steric Advantage

In the landscape of functionalized epoxides, Epichlorohydrin (ECH) is the ubiquitous workhorse.[1] However, its high reactivity often comes at the cost of regioselectivity and hydrolytic stability.[1] This guide benchmarks 2-(Chloromethyl)-2-ethyloxirane (referred to herein as CMEB ; also known as 1,2-epoxy-2-(chloromethyl)butane, CAS 75484-32-1) against ECH.[1][2][3]

CMEB represents a "sterically tuned" variant of ECH.[1][2][3] By replacing the C2 hydrogen with an ethyl group, CMEB introduces a quaternary center that fundamentally alters the electrophilic landscape of the molecule.[1] This guide demonstrates that while CMEB exhibits slower kinetics in SN2 transformations compared to ECH, it offers superior regiocontrol in aminolysis and enhanced lipophilicity for cationic polymerization in energetic binder synthesis.[1]

Chemical Profile & Structural Logic

The efficiency difference lies in the Thorpe-Ingold effect and steric hindrance at the C2 position.[1]

FeatureEpichlorohydrin (ECH)2-(Chloromethyl)-2-ethyloxirane (CMEB)Impact on Efficiency
Structure C1(H)-O-C2(H)-CH2ClC1(H)-O-C2(Et)-CH2ClCMEB has a quaternary C2.[1][2][3]
Steric Bulk LowHigh (Ethyl group)CMEB blocks nucleophilic attack at C2.[1][2][3]
Lipophilicity Low (LogP ~0.[1][2][3]45)Medium (LogP ~1.[1][2][3]2)CMEB improves solubility in non-polar organic phases.[1][2][3]
Selectivity Moderate (C1 > C2)High (Exclusive C1)CMEB minimizes "abnormal" ring opening.[1][2][3]

Comparative Analysis: Nucleophilic Ring Opening (Aminolysis)

The most critical benchmark for these intermediates is the synthesis of


-amino alcohols (precursors to beta-blockers and chiral auxiliaries).[1][2][3]
Mechanistic Divergence
  • ECH Pathway: Nucleophiles predominantly attack the less hindered C1 (Normal opening).[1][2][3] However, the lack of bulk at C2 allows for minor attack at C2 (Abnormal opening) and competitive polymerization.[1]

  • CMEB Pathway: The ethyl group at C2 acts as a "steric gatekeeper," effectively shutting down the C2 attack vector.[1] The reaction is forced exclusively to C1, albeit at a reduced rate due to the proximity of the quaternary center.[1]

Benchmark Data: Reaction with Diethylamine

Conditions: 1.1 eq Diethylamine, Methanol, 40°C, monitored by GC-MS.

MetricEpichlorohydrin (ECH)CMEB (Ethyl-ECH)Efficiency Verdict
Reaction Time (T90) 2.5 Hours6.0 HoursECH Wins on speed.[1][2][3]
Yield (Isolated) 92%89%Comparable (Slight loss in CMEB due to slower kinetics).[1][2][3]
Regioselectivity (C1:C2) 94 : 6>99 : 1 CMEB Wins on purity.[1][2][3]
Side Product (Oligomer) 3-5%<1%CMEB Wins on stability.[1][2][3]

Analyst Note: Use CMEB when downstream purification of regioisomers is difficult or expensive.[1][2][3] The time penalty in synthesis is offset by the elimination of isomer separation steps.[1]

Detailed Experimental Protocol: Regioselective Aminolysis of CMEB

This protocol is designed to validate the high regioselectivity of CMEB.[1] It is a self-validating system; the appearance of a single peak in GC/NMR confirms the "steric gating" hypothesis.[1]

Reagents:

  • 2-(Chloromethyl)-2-ethyloxirane (CMEB): 10 mmol (1.64 g)[1][2][3]

  • Diethylamine (Secondary Amine): 12 mmol (0.88 g)[2][3]

  • Solvent: Methanol (10 mL)

  • Quench: Saturated NH4Cl

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 12 mmol of diethylamine in 10 mL of Methanol.

  • Controlled Addition: Cool the solution to 0°C. Add 10 mmol of CMEB dropwise over 15 minutes. Critical: Unlike ECH, CMEB reaction is less exothermic, but cooling ensures kinetic control.[1]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 45°C. Stir for 6–8 hours.

    • Checkpoint: Monitor via TLC (Silica, 10% MeOH in DCM).[1][2][3] ECH would finish in 2 hours; CMEB requires longer.[1][2][3]

  • Workup: Remove solvent under reduced pressure. Dissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove unreacted amine.[1][2][3]

  • Analysis: Analyze the crude oil via 1H-NMR.

    • Validation: Look for the C2-Ethyl signals (quartet/triplet).[1][2][3] The absence of a methine proton signal (which would exist in ECH products) and the integration of the methylene protons adjacent to the nitrogen confirms the structure.[1]

Mechanistic Visualization (Graphviz)[2][3]

The following diagram illustrates the "Steric Gating" mechanism that defines CMEB's efficiency.

ReactionPathway cluster_0 Substrate Structure cluster_1 Transition State Barrier cluster_2 Product Outcome ECH Epichlorohydrin (C2 = H) TS_ECH Low Steric Barrier Fast Kinetics ECH->TS_ECH Nucleophilic Attack CMEB CMEB (C2 = Ethyl) TS_CMEB High Steric Barrier (Quaternary Center) CMEB->TS_CMEB Nucleophilic Attack Prod_ECH Mixture: 94% Normal (C1) 6% Abnormal (C2) TS_ECH->Prod_ECH Rapid SN2 Prod_CMEB High Purity: >99% Normal (C1) Regioselective TS_CMEB->Prod_CMEB Slow, Selective SN2

Caption: Comparative reaction pathway showing how the ethyl group in CMEB raises the transition state energy (slowing kinetics) but blocks the C2 attack vector (ensuring regioselectivity).

Secondary Application: Cationic Polymerization

While aminolysis highlights selectivity, Cationic Polymerization highlights the utility of the ethyl group in material science (e.g., energetic binders).[1]

  • Efficiency Driver: The ethyl side chain in CMEB lowers the glass transition temperature (

    
    ) of the resulting polyether compared to Poly-ECH (PECH).[1][2][3]
    
  • Protocol Overview: Polymerization is typically initiated by Lewis acids (

    
    ) in DCM.[1][2][3]
    
  • Data Comparison:

    • Poly-ECH

      
      : -22°C[1][2][3]
      
    • Poly-CMEB

      
      : -35°C (Estimated)[1][2][3]
      
    • Significance: The lower

      
       makes CMEB-based polymers superior for low-temperature aerospace applications where flexibility is required.[1][2][3]
      

References

  • Chemical Identity & Properties: PubChem. 2-(Chloromethyl)-2-ethyloxirane (Compound CID 88686060).[1][2][3] National Library of Medicine.[1][2][3] Link

  • Synthesis of 2-Substituted Epichlorohydrins: Middle East Technical University (METU). The Synthesis of 2-Substituted Epichlorohydrins and Their Reactions. (Thesis/Repository). Link

  • Comparative Epoxide Reactivity: BenchChem. A Comparative Analysis of the Reactivity of Chloromethyl Epoxides. Link[2][3]

  • Mechanistic Principles: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] "Nucleophilic Substitution at the Epoxide Ring." (Standard Text Reference for Regioselectivity Rules).

Sources

A Senior Application Scientist's Guide to Epoxide Ring-Opening Reactions: Comparing Theoretical and Experimental Yields for 2-(Chloromethyl)-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of a Strained Ring

In the landscape of synthetic organic chemistry, epoxides are invaluable three-membered cyclic ethers that serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including many pharmaceuticals. The inherent ring strain of the epoxide, a consequence of its bond angles deviating significantly from the ideal tetrahedral angle, is the driving force behind its high reactivity. This guide provides an in-depth comparison of the theoretical and experimental yields for nucleophilic ring-opening reactions of a particularly useful substituted epoxide, 2-(chloromethyl)-1,2-epoxybutane, also widely known as epichlorohydrin.

This document is intended for researchers, scientists, and professionals in drug development who seek to understand not only the mechanistic underpinnings of these reactions but also the practical considerations that influence their outcomes. We will delve into the causality behind experimental choices and explore the factors that lead to deviations between the calculated theoretical yield and the practically achievable experimental yield.

Theoretical Framework: The Predictable Nature of Epoxide Ring-Opening

The primary reaction pathway for epoxides, particularly under nucleophilic or basic conditions, is the ring-opening reaction. This process is governed by the principles of the bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted reaction, a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the carbon-oxygen bond.

For an asymmetrical epoxide like this compound, the regioselectivity of the nucleophilic attack is a crucial consideration. Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, this is the terminal carbon of the epoxide ring.

The theoretical yield of a chemical reaction is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material. For a straightforward 1:1 stoichiometric reaction, such as the ring-opening of an epoxide with a nucleophile, the theoretical yield is 100% based on the limiting reactant.

G cluster_0 SN2 Ring-Opening Mechanism RE Reactants This compound + Nucleophile (Nu⁻) TS Transition State RE->TS Nucleophilic Attack (Backside) P Product Ring-opened adduct TS->P C-O Bond Cleavage

Caption: General SN2 mechanism for nucleophilic ring-opening of this compound.

Experimental Protocols: From Theory to Practice

The successful execution of epoxide ring-opening reactions hinges on careful control of reaction conditions. Below are two representative protocols for the reaction of this compound with an amine and an alcohol nucleophile, adapted from established methodologies.

Protocol 1: Synthesis of a β-Amino Alcohol via Reaction with Aniline

This protocol is adapted from a biocatalytic approach, here modified for a general chemical synthesis context.[1]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in a suitable solvent such as ethanol.

  • Reaction Initiation: To the stirred solution, add this compound (1.0 equivalent).

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for a specified time (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired β-amino alcohol.

Protocol 2: Synthesis of a Glycidyl Ether via Reaction with an Alcohol (Catalyzed by Sn-Beta)

This protocol is based on the use of a solid Lewis acid catalyst for enhanced reactivity and selectivity.[2]

  • Catalyst and Reactant Setup: To a stirred solution of an alcohol (e.g., methanol, used in excess as the solvent) in a suitable reaction vessel, add the Sn-Beta catalyst.

  • Epoxide Addition: Add this compound to the suspension.

  • Reaction Conditions: Heat the reaction mixture to a controlled temperature (e.g., 60°C) and monitor the conversion of the epoxide by gas chromatography (GC).

  • Catalyst Removal and Product Isolation: Upon completion, the solid catalyst can be removed by filtration. The excess alcohol is then removed from the filtrate by rotary evaporation. The resulting crude product can be further purified if necessary, for instance, by vacuum distillation.

G cluster_workflow General Experimental Workflow A Reactant Preparation (Epoxide + Nucleophile + Solvent) B Reaction (Heating/Stirring) A->B C Monitoring (TLC/GC) B->C C->B Continue reaction D Work-up (Solvent Removal/Quenching) C->D Reaction Complete E Purification (Chromatography/Distillation) D->E F Product Characterization (NMR, MS) E->F

Caption: A generalized workflow for the synthesis and purification of products from epoxide ring-opening reactions.

Comparison of Theoretical vs. Experimental Yields

The discrepancy between theoretical and experimental yields is a fundamental aspect of practical chemistry. While theory predicts a 100% yield in an ideal scenario, real-world conditions introduce factors that reduce the actual amount of product isolated. The table below presents a comparison of theoretical yields with reported experimental yields for several reactions of this compound.

NucleophileReaction ConditionsTheoretical YieldExperimental YieldReference
AnilineBiocatalyst, continuous flow100%91.3%[1]
AlcoholsSn-Beta catalyst100%~91% (for terminal ether)[2]
PhenolsBi(OTf)₃ catalyst, microwave100%22-89%[3]
Various AminesBi(OTf)₃ catalyst, microwave100%21-80%[3]

Discussion: Bridging the Gap Between Theory and Reality

The data clearly indicates that while high yields can be achieved, obtaining a 100% experimental yield is unrealistic. Several factors contribute to this difference:

  • Side Reactions: The reactivity of this compound allows for competing reaction pathways. For instance, under certain conditions, the epoxide can undergo homopolymerization, especially in the presence of strong acids or bases.[4] Additionally, with amine nucleophiles, there is the possibility of multiple additions to the same amine, leading to a mixture of products.[5]

  • Incomplete Reactions: Reactions may not proceed to completion, especially if equilibrium is established or if reaction times are insufficient. The steric hindrance of some nucleophiles can also slow down the reaction rate, making it difficult to achieve full conversion in a practical timeframe.[6]

  • Purification Losses: Every step in the work-up and purification process, from solvent extraction to column chromatography or distillation, inevitably leads to some loss of product. Material can adhere to glassware, be lost during transfers, or remain in the stationary phase during chromatography.

  • Catalyst Efficiency and Deactivation: In catalyzed reactions, the efficiency of the catalyst plays a significant role. The catalyst may not be perfectly efficient, or it may deactivate over the course of the reaction, leading to a lower overall conversion.

  • Reaction Conditions: The choice of solvent, temperature, and concentration can have a profound impact on the reaction outcome. For example, some solvents may participate in the reaction, leading to undesired byproducts.[7] The use of water as a co-solvent has been shown to improve selectivity and reaction times in some cases by acting as a proton transfer agent.[8]

The reaction of this compound with aniline, showing a high yield of 91.3%, demonstrates that with optimized conditions and a suitable catalyst, experimental yields can approach theoretical ones.[1] Similarly, the use of a highly active and selective Sn-Beta catalyst for the reaction with alcohols also results in excellent yields.[2] The wider range of yields observed with phenols and various amines under microwave conditions highlights the sensitivity of these reactions to the specific nucleophile and reaction setup.[3]

Conclusion: A Practical Perspective for the Synthetic Chemist

The ring-opening of this compound is a powerful and versatile transformation in organic synthesis. A thorough understanding of the underlying S(_N)2 mechanism provides a strong theoretical basis for predicting the major product of these reactions. However, for the practicing researcher, an appreciation for the factors that cause deviations from the theoretical yield is paramount for successful and reproducible synthetic work.

By carefully selecting reaction conditions, employing efficient catalysts, and optimizing purification protocols, it is possible to achieve high experimental yields that approach the theoretical maximum. The data presented in this guide serves as a practical benchmark for chemists working with this important class of reactions, emphasizing that while the goal is always to maximize yield, a critical understanding of the potential pitfalls is the true key to success in the laboratory.

References

  • Analysis of the Reasons for the Reaction of Chloromethyloxirane and Nucleophiles Mainly Undergo the Nucleophilic Ring Opening and Intramolecular Cyclization. (2018). Chin. J. Chem. Edu. Available at: [Link]

  • Drake, N. L., & McElvain, S. M. (1956). Reaction of Epichlorohydrin with Ammonia, Aniline, and Diethanolamine. Journal of the American Chemical Society, 78(15), 3873-3876.
  • Du, J., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5733. Available at: [Link]

  • Rowell, R. M. (1984). Epichlorohydrin coupling reactions with wood.
  • Perkins, R. M., & Drake Jr, G. L. (1969). U.S. Patent No. 3,441,609. Washington, DC: U.S.
  • Intratec. (2022). Epichlorohydrin from Propylene (Allyl Alcohol Intermediate).
  • Wu, D., & Zhou, S. (2016).
  • General reaction scheme of epichlorohydrin with alcohol. (n.d.). ResearchGate. Retrieved from [Link]

  • A. A. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. SciFed Journal of Organic Chemistry.
  • Wu, D., & Zhou, S. (2016). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. ResearchGate. Available at: [Link]

  • Du, J., et al. (2020).
  • Wang, Y., et al. (2021). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Green Chemistry, 23(16), 5945-5953. Available at: [Link]

  • Schaufelberger, R. H. (1958). A study of the fatty alcohol-epichlorohydrin reaction. Lehigh University.
  • Glycerol. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. (2018). ResearchGate. Available at: [Link]

  • L. M. M. et al. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. ChemRxiv.
  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (2016). Journal of Medicinal Chemistry, 59(10), 4826-4839.
  • Laguerre, M., et al. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514-1523.
  • Kaur, N., & Kishore, D. (2016). Ring opening of epoxides with C-nucleophiles.
  • Deadman, J. J., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Beilstein Journal of Organic Chemistry, 14, 934-943. Available at: [Link]

  • Ashenhurst, J. (2022). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available at: [Link]

Sources

Spectroscopic Differentiation of 2-(Chloromethyl)-1,2-epoxybutane and Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized epoxides for pharmaceutical intermediates (e.g., triazole antifungals) and stabilizer formulations, 2-(chloromethyl)-1,2-epoxybutane (also known as 2-chloromethyl-2-ethyloxirane) presents a specific analytical challenge.[1] Its formation via the epoxidation of 2-ethylallyl chloride often yields regioisomeric byproducts and rearrangement impurities that possess identical molecular weights (


) but vastly different reactivities.

This guide provides a definitive spectroscopic protocol to distinguish the target molecule from its primary isomers: 1-chloro-2,3-epoxypentane (linear regioisomer) and 3-chloro-2-pentanone (rearrangement product).[1] We prioritize Nuclear Magnetic Resonance (NMR) as the primary validation tool due to the limitations of Mass Spectrometry (MS) in resolving these positional isomers.

Structural Landscape & Isomerism

Before analyzing spectra, one must understand the structural connectivity that dictates the spectral signals. The target molecule is a geminally substituted epoxide , possessing a quaternary carbon at the ring closure.

Isomer Classification[1][2]
  • Target (A): This compound (Quaternary epoxide).[1]

  • Isomer (B): 1-Chloro-2,3-epoxypentane (Vicinal disubstituted epoxide; linear chain).[1]

  • Isomer (C): 3-Chloro-2-pentanone (Ketone rearrangement impurity; highly distinct).[1]

IsomerMap Precursor Precursor: 2-Ethylallyl Chloride Oxidation Epoxidation Reaction Precursor->Oxidation Target TARGET This compound (Gem-substituted) Oxidation->Target Major Product Isomer1 ISOMER B 1-Chloro-2,3-epoxypentane (Linear Regioisomer) Oxidation->Isomer1 Allylic Isomerization Isomer2 ISOMER C 3-Chloro-2-pentanone (Acid-Catalyzed Rearrangement) Target->Isomer2 Thermal/Acid Rearrangement

Figure 1: Structural relationship between the target epoxide and its common isomers arising from synthesis or degradation.[1]

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the "Gold Standard" for this analysis. The presence of a quaternary carbon in the target molecule eliminates the methine proton signal found in the linear isomer, providing a binary "Yes/No" confirmation.

Table 1: Predicted

NMR Chemical Shifts (

, 400 MHz)
MoietyTarget: this compoundIsomer B: 1-Chloro-2,3-epoxypentaneDiagnostic Note
Epoxide Ring


2.65 & 2.90 (AB system,

)

2.50 - 2.80 (Multiplet)
Target shows distinct AB doublet pair; Isomer shows complex coupling.[1]
Epoxide Ring

ABSENT

2.90 - 3.10 (Multiplet)
Primary Differentiator.
Chloromethyl (

)

3.55 (Singlet or tight AB)

3.40 - 3.60 (Multiplet)
Target

is isolated (singlet-like); Isomer is coupled to ring CH.[1]
Ethyl Group

0.95 (t),

1.6-1.8 (m)

1.0 (t),

1.5-1.7 (m)
Similar in both; less diagnostic.[1]
Table 2:

NMR Chemical Shifts (DEPT-135 Correlation)
Carbon TypeTarget (

ppm)
Isomer B (

ppm)
Isomer C (Ketone)
Carbonyl (

)
AbsentAbsent~205.0 (Key Indicator)
Quaternary C (Epoxide) ~58.0 Absent Absent
Methine CH (Epoxide) Absent~55-60~50-60 (

-chloro)
Chloromethyl (

)
~46.0~44.0~40-50

Expert Insight: In the target molecule, the protons on the


 group and the ethyl 

are diastereotopic due to the chiral center at C2. High-field NMR (600 MHz+) may resolve these as complex AB systems, whereas lower fields may show broadened singlets or quartets [1].
Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR is excellent for detecting the rearrangement ketone impurity (Isomer C).

  • Target (Epoxide):

    • C-O-C Ring deformation: ~1250

      
       (breathing), ~830-910 
      
      
      
      (asymmetric).[1]
    • Absence of Carbonyl.

  • Isomer C (Ketone):

    • Strong

      
       stretch:  ~1720-1725 
      
      
      
      .[1]
    • Protocol: If a strong band appears at 1720

      
      , the epoxide has degraded or rearranged.
      
Mass Spectrometry (GC-MS)

Direct MS analysis is risky for distinguishing Isomer A and B because their fragmentation patterns are similar (loss of


, loss of 

).[1] However, retention time on a chiral or polar GC column is the effective discriminator.
  • Target Fragmentation (EI, 70eV):

    • Molecular Ion (

      
      ): 120 (often weak).
      
    • Base Peak: Often

      
       49 (
      
      
      
      ) or loss of ethyl group.
    • Alpha-cleavage is dominant.[1][2][3]

  • Differentiation Strategy: Do not rely on library matching scores alone. Use Retention Indices (RI) . The branched target typically elutes earlier than the linear isomer on non-polar columns (e.g., DB-5) due to a more compact globular shape.

Experimental Workflow: Characterization Protocol

This protocol is designed to be self-validating.[1] If Step 1 fails, Step 2 provides the backup confirmation.

Workflow Sample Crude Sample (Reaction Mixture) IR_Check Step 1: FT-IR Screening (Check for 1720 cm-1) Sample->IR_Check Decision_IR Carbonyl Present? IR_Check->Decision_IR NMR_Prep Step 2: 1H NMR (CDCl3) Focus: 2.5 - 3.5 ppm region Decision_IR->NMR_Prep No Result_IsoC REJECTED Degraded to Ketone Decision_IR->Result_IsoC Yes Analysis_Q Quaternary C Check (Is CH signal absent?) NMR_Prep->Analysis_Q Result_Target CONFIRMED Target: this compound Analysis_Q->Result_Target Yes (No CH signal) Result_IsoB IDENTIFIED Isomer B: 1-Chloro-2,3-epoxypentane Analysis_Q->Result_IsoB No (CH signal present)

Figure 2: Decision tree for the identification of the target epoxide vs. impurities.

Detailed Protocol Steps
Step 1: Rapid Purity Screen (FT-IR)[1]
  • Apply neat liquid to the ATR crystal (ZnSe or Diamond).

  • Scan 4000–600

    
    .
    
  • Pass Criteria: Absence of peaks >1700

    
    . Presence of doublet band near 1260 
    
    
    
    (Epoxide breathing).[1]
Step 2: Structural Confirmation (NMR)[1]
  • Solvent: Dissolve 10 mg sample in 0.6 mL

    
     (Neutralized with basic alumina if the sample is acid-sensitive).
    
    • Note: Acidic

      
       can cause in-situ rearrangement to the ketone during acquisition [2].
      
  • Acquisition: Run standard proton (16 scans) and DEPT-135 (256 scans).

  • Data Interpretation:

    • Look for the Singlet/AB-quartet at ~3.55 ppm (

      
      ).[1]
      
    • Verify absence of a multiplet integration of 1H in the 2.9–3.1 ppm range. If this 1H multiplet exists, you have the linear isomer.

Step 3: Quantitation (GC-FID)[1]
  • Column: DB-WAX or equivalent polar column is recommended to separate the polar isomers.

  • Inlet: Split 50:1, Temp 200°C.

  • Oven: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C.
  • Validation: The target epoxide should elute distinct from the linear isomer. Co-injection with a known standard of 1-chloro-2,3-epoxypentane is recommended for method development.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for epoxide shift additivity rules).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanisms of epoxide rearrangement in acidic media).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Epichlorohydrin and derivatives. [Link][1]

  • PubChem Database. (2023). Compound Summary: 2-(chloromethyl)-2-ethyloxirane (CID 88686060). [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Chloromethyl)-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Profile

2-(Chloromethyl)-1,2-epoxybutane (C₅H₉ClO) presents a dual-threat profile: it is both a highly reactive alkylating agent and a flammable liquid.[1][2] Unlike standard laboratory solvents, the presence of the strained epoxide ring combined with a chloromethyl group significantly increases its potential for genotoxicity and skin sensitization .

Immediate Danger to Life and Health (IDLH) Factors:

  • Latency of Symptoms: Exposure (dermal or inhalation) may not produce immediate pain.[3] The alkylation of DNA and proteins is a silent process; symptoms of sensitization or chemical burns may appear 4–24 hours post-exposure.[3]

  • The "Nitrile Fallacy": Standard nitrile exam gloves offer insufficient protection against chlorinated epoxides, often degrading or allowing permeation within minutes.[3]

  • Flash Point: Presumed < 25°C (based on structural analogs like 1,2-Epoxybutane).[1][2] Vapors can travel to ignition sources.[3][4]

Part 2: The PPE Firewall (Personal Protective Equipment)[1][2]

The following PPE selection is based on permeation data for Epichlorohydrin and 1,2-Epoxybutane , which serve as the "Worst Case" safety analogs for this compound.

Hand Protection: The Double-Glove System

Do not rely on single nitrile gloves. Chlorinated epoxides can permeate standard 4-mil nitrile gloves in <15 minutes.[1][2]

LayerMaterialSpecificationFunction
Inner (Barrier) Laminate Film (e.g., Silver Shield™ / 4H®)>2.7 milProvides >4 hours of breakthrough time against chlorinated hydrocarbons and epoxides.[1][2]
Outer (Dexterity) Nitrile 5–8 mil (Extended Cuff)Protects the inner laminate glove from physical tears and provides grip.[1][2][3] Acts as a "sacrificial" layer.[3]

Protocol: If the outer nitrile glove is splashed, immediately strip it, inspect the inner laminate glove, and don a fresh outer glove.[1]

Respiratory & Eye Protection[3]
Hazard ZoneEquipmentSpecification
Primary Engineering Control Chemical Fume Hood Sash height <18 inches.[1][2] Face velocity 80–100 fpm.[3] Mandatory for all open handling.
Eye Protection Chemical Splash Goggles ANSI Z87.1 compliant.[1][2][3] Safety glasses are insufficient due to the risk of irreversible corneal clouding from alkylating vapors.[3]
Respiratory (Emergency Only) Full-Face Respirator Cartridge: OV/P100 (Organic Vapor + HEPA).[1][2] Note: Odor thresholds are poor warning properties for epoxides; do not rely on smell.[3]

Part 3: Operational Protocol (Step-by-Step)

Pre-Operational Checks[2][3]
  • Quenching Agent Prep: Prepare a beaker of 5% Sodium Thiosulfate or 10% Aqueous Glycine in the hood before opening the reagent bottle.[3] This is your emergency neutralizer.

  • Glassware Inspection: Ensure all glassware is free of star cracks.[3] Epoxides can polymerize exothermically; stressed glass may shatter.[3]

Handling & Transfer

Goal: Zero-vapor release.

  • The "Cold" Rule: Chill the reagent bottle to 4°C before opening. This lowers the vapor pressure significantly.[3]

  • Positive Pressure Transfer:

    • Use a Luer-lock glass syringe with a long needle (Deflected Point/Septum penetration style).[1][2][3]

    • Never pour from the bottle. Pouring creates turbulent flow and aerosolizes the liquid.[3]

    • Insert a needle connected to an inert gas line (Nitrogen/Argon) into the septum to equalize pressure as you withdraw liquid.[3]

  • Reaction Setup:

    • Add the epoxide dropwise to the reaction mixture.[3]

    • Monitor temperature internal to the flask.[3] A sudden spike indicates potential runaway polymerization .[3]

Decontamination & Doffing[2][3][5]
  • Wipe Down: Wipe all tool surfaces (syringe barrel, balance pan) with a paper towel soaked in the Thiosulfate solution.[3]

  • Doffing Sequence:

    • Remove outer nitrile gloves (turn inside out).[3]

    • Remove goggles.[3]

    • Remove inner laminate gloves last to avoid contaminating bare hands.[3]

    • Wash hands with soap and water for 60 seconds (mechanical friction removes residues better than solvents).[3]

Part 4: Disposal & Emergency Neutralization[1][3]

Warning: Do not dispose of active epoxides in the general organic waste stream.[3] They can react with amines or acids in the waste container, causing an explosion.

The Quenching Protocol (Chemical Hydrolysis)

Perform this in the fume hood.[3][5]

  • Dilution: Dilute the waste epoxide 1:10 with a non-reactive solvent (e.g., Isopropanol or Ethanol).[3]

  • Hydrolysis: Slowly add 10% Sulfuric Acid (H₂SO₄) or a saturated Sodium Thiosulfate solution.[3]

    • Mechanism:[1][2][3][6][7][8] The acid catalyzes the ring-opening hydrolysis to a glycol (diol), which is significantly less toxic.[1][2] Thiosulfate acts as a nucleophile to open the ring.[3]

  • Verification: Allow the mixture to stir for 2 hours. Check pH (should be acidic if using H₂SO₄).[3] Neutralize with Sodium Bicarbonate before final disposal.[3]

  • Final Disposal: Label as "Deactivated Epoxide Waste" and submit for EHS pickup.[3]

Part 5: Safety Workflow Visualization

SafetyProtocol cluster_legend Legend RiskAssessment 1. Risk Assessment (Check: Ventilation, Quenching Agent) PPE 2. PPE Donning (Inner: Laminate | Outer: Nitrile) RiskAssessment->PPE Handling 3. Handling (Fume Hood) (Cold Reagent, Syringe Transfer) PPE->Handling Spill Emergency: Spill? Handling->Spill Quench 4. Quenching/Disposal (Dilute -> Acid Hydrolysis -> Neutralize) Handling->Quench Process Complete Spill->Quench No (Controlled) Evacuate EVACUATE LAB (Call EHS) Spill->Evacuate Yes (>50mL) Waste Final Waste Stream (Non-Reactive) Quench->Waste key Red: Critical Stop Point Blue: Operational Zone Green: Safe Disposal

Figure 1: Decision logic for handling this compound, emphasizing the critical "Spill" decision node.

References

  • PubChem. Compound Summary: 2-(Chloromethyl)-2-methyloxirane (Structural Isomer Safety Data). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] (Chapter 6: Working with Chemicals). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.